molecular formula C6H7ClN2O B048133 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-61-1

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B048133
CAS No.: 113100-61-1
M. Wt: 158.58 g/mol
InChI Key: LQXIVMYOLYCNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXIVMYOLYCNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390244
Record name 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-61-1
Record name 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic pathway starting from readily available materials, outlines precise experimental protocols, and presents a thorough characterization of the target molecule.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, from ethyl acetoacetate, triethyl orthoformate, and methylhydrazine. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.

Synthesis_Pathway A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Intermediate A A->B Condensation C 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid B->C Cyclization D This compound C->D Chlorination E Methylhydrazine E->C F Thionyl Chloride (SOCl₂) F->D Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware B Add 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid A->B C Inert Atmosphere (N₂ or Ar) B->C D Add Thionyl Chloride (excess) C->D E Heat to Reflux (2-4 h) D->E F Monitor Gas Evolution (HCl, SO₂) E->F G Cool to Room Temperature F->G H Remove Excess SOCl₂ (Vacuum) G->H I Crude Product H->I J Purification (Vacuum Distillation, optional) I->J Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Product This compound NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight and Fragmentation MP_BP Melting/Boiling Point Product->MP_BP Purity and Physical State Solubility Solubility Product->Solubility Solvent Selection

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of complex organic molecules. It covers its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Core Properties

This compound is a heterocyclic compound widely utilized as a reactive intermediate in organic synthesis.[1] Its structure features a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with two methyl groups and a reactive carbonyl chloride moiety.

Chemical Structure:

The structure consists of a 1,3-dimethylated pyrazole ring with a carbonyl chloride group at the 4-position.


Table 1: Chemical Identifiers and Physical Properties

IdentifierValueReference
CAS Number 113100-61-1[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1][2]
IUPAC Name 1,3-dimethylpyrazole-4-carbonyl chloride[2]
SMILES CC1=NN(C=C1C(=O)Cl)C[1]
Appearance Not specified, likely a solid
Solubility Soluble in acetone, insoluble in water.[1]
Storage Store at 2°C - 8°C.[1]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This transformation is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Synthesis Workflow:

The diagram below illustrates the conversion of the carboxylic acid to the acyl chloride, a crucial step that activates the carboxyl group for subsequent reactions.

G Synthesis of this compound Precursor 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Product This compound Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) Reagent->Product Byproducts Byproducts (SO₂, HCl) Product->Byproducts Formation of G Chemical Reactivity and Applications cluster_0 Core Reagent cluster_1 Reaction Pathways cluster_2 Synthesized Products Core This compound Amide Pyrazolyl Amides Core->Amide Amination Ester Pyrazolyl Esters Core->Ester Esterification Anhydride Anhydrides Core->Anhydride Anhydride Formation Amine Primary/Secondary Amine (R-NH₂ / R₂NH) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Carboxylate Carboxylate Salt (R-COO⁻) Carboxylate->Anhydride

References

Navigating the Solubility Landscape of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its reactivity as an acyl chloride makes it a versatile reagent for introducing the 1,3-dimethylpyrazole-4-carboxamide moiety into various molecular scaffolds. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic intermediates and final products. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for its application in synthetic chemistry.

Core Concepts: Solubility in Organic Solvents

The solubility of a compound is determined by the interplay of intermolecular forces between the solute and the solvent. For this compound, its polarity, hydrogen bonding capabilities, and molecular size are key determinants of its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative observations, we can infer its likely solubility behavior. The compound is known to be soluble in acetone and insoluble in water[1]. Acyl chlorides are also known to react with water, which would preclude the determination of a stable solubility value in aqueous media.

The following table summarizes the expected qualitative solubility in common organic solvents. It is important to note that these are estimations and should be experimentally verified for specific applications.

SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility
AcetoneC₃H₆O20.7Soluble[1]
Dichloromethane (DCM)CH₂Cl₂9.1Likely Soluble
Tetrahydrofuran (THF)C₄H₈O7.6Likely Soluble
AcetonitrileC₂H₃N37.5Likely Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Likely Soluble
TolueneC₇H₈2.4Sparingly Soluble to Insoluble
HexaneC₆H₁₄1.9Insoluble
WaterH₂O80.1Insoluble (reactive)[1]

Note: The expected solubilities are based on general principles of "like dissolves like" and the known reactivity of acyl chlorides. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following method is adapted from established principles of solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selection of anhydrous organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Anhydrous organic solvents (e.g., acetone, dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Analyze the concentration of this compound in the diluted solutions using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

  • Calculation of Solubility:

    • From the HPLC data and the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

  • Reporting:

    • Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.

    • Specify the temperature at which the solubility was determined.

Logical Workflow in a Synthetic Application

The solubility of this compound is a critical parameter in its application as a reagent in organic synthesis. A common application of such a compound is in the formation of amides, which are prevalent in many biologically active molecules. The following diagram illustrates a typical workflow for an amide coupling reaction.

G reagent This compound dissolution Dissolve Reagent in Solvent reagent->dissolution amine Primary or Secondary Amine addition Add Amine and Base (e.g., Triethylamine) amine->addition solvent Anhydrous Organic Solvent (e.g., DCM, THF, DMF) solvent->dissolution dissolution->addition reaction Stir at Controlled Temperature addition->reaction quench Quench Reaction (e.g., with water or aq. solution) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography / Recrystallization extraction->purification product Desired Amide Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Fig. 1: Synthetic Workflow for Amide Coupling

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, a systematic approach to its determination is feasible and highly recommended for its effective use in research and development. The provided experimental protocol offers a robust framework for generating this critical data. Understanding the solubility and reactivity of this versatile building block is essential for the successful synthesis of novel compounds with potential applications in medicine and agriculture. The logical workflow presented highlights the practical importance of solubility in the context of a common synthetic transformation, providing a guide for researchers in the field.

References

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The notable success of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor), Sildenafil (for erectile dysfunction), and several kinase inhibitors in oncology has cemented its importance in drug discovery.[1][4][5] This guide provides an in-depth review of the core synthetic strategies for constructing the pyrazole ring, focusing on methodologies, quantitative data, and experimental protocols relevant to researchers in the field.

Core Synthetic Strategies

The construction of the pyrazole ring predominantly relies on cyclocondensation reactions. These methods are versatile, allowing for the introduction of diverse substituents, which is crucial for tuning the pharmacological profile of the resulting derivatives.[6] The primary approaches include the reaction of a hydrazine derivative with a 1,3-difunctional compound, multicomponent reactions, and 1,3-dipolar cycloadditions.[2]

Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most fundamental and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[3][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, typically under acidic or basic conditions.[7][8]

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][10] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6][9]

General Reaction Scheme: R1, R2, R3, R4 = H, alkyl, aryl, etc.

Experimental Protocol: Synthesis of 1,3,5-substituted pyrazole via Nano-ZnO Catalysis [2][6]

This protocol describes an efficient and environmentally friendly approach using a nano-ZnO catalyst.

  • Materials: Phenylhydrazine (1 mmol), Ethyl acetoacetate (1 mmol), Nano-ZnO catalyst.

  • Procedure:

    • A mixture of phenylhydrazine and ethyl acetoacetate is prepared.

    • The nano-ZnO catalyst is added to the mixture.

    • The reaction is carried out under controlled, typically solvent-free or minimal solvent, conditions with heating.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up. This often involves filtering the catalyst and removing any solvent. The crude product is then purified, typically by recrystallization.

  • Advantages: This method boasts excellent yields (up to 95%), short reaction times, and a straightforward work-up procedure.[2][6]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another classical and effective route involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[11][12] This method first forms a pyrazoline intermediate via Michael addition, which is then oxidized to the corresponding aromatic pyrazole.[2]

General Reaction Scheme: R1, R2, R3, R4 = H, alkyl, aryl, etc.

Experimental Protocol: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate [13][14]

  • Materials: Substituted chalcone (0.01 mol), hydrazine hydrate (0.01 mol), glacial acetic acid or formic acid (25 mL).

  • Procedure:

    • A mixture of the chalcone and hydrazine hydrate is refluxed in an acidic medium (e.g., acetic acid) for 6-8 hours.[12][13]

    • The reaction progress is monitored by TLC.[12]

    • After completion, the reaction mixture is cooled and poured into ice-cold water.[13]

    • The resulting precipitate (the pyrazoline or pyrazole product) is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[12][13]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have gained significant popularity for synthesizing complex pyrazole derivatives in a single step, adhering to the principles of green chemistry by maximizing pot, atom, and step economy (PASE).[15][16] These reactions involve the combination of three or more starting materials in a one-pot synthesis.[15]

A common four-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[15][17]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives [15]

  • Materials: Aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), piperidine (5 mol%).

  • Procedure:

    • All reactants are mixed in an aqueous medium at room temperature.

    • Piperidine is added as a catalyst.

    • The mixture is stirred vigorously for approximately 20 minutes.

    • The product precipitates from the reaction mixture and is collected by filtration.

  • Advantages: This method is time-efficient, proceeds in an environmentally friendly aqueous medium, and results in high yields (85-93%).[15]

Quantitative Data Summary

The following tables summarize quantitative data for various pyrazole synthesis methods, allowing for easy comparison of their efficiency.

Table 1: Comparison of Catalysts and Conditions for Knorr-type Synthesis

1,3-Dicarbonyl PrecursorHydrazine DerivativeCatalyst/SolventTimeYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnO / Solvent-freeShort95%[2][6]
1,3-DiketonesAryl hydrazinesAgOTf (1 mol%) / RT1 hup to 99%[6]
1,3-DiketonesHydrazine hydrochlorideAprotic dipolar solvents-Good[2]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol1 h79%[18][19]

Table 2: Yields from Multicomponent Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- |[15] | | Four-component | Aldehyde, Hydrazine, β-ketoester, Malononitrile | Piperidine / Water, RT | 20 min | 85-93% |[15] | | Four-component | Aldehyde, Dimedone, Pyrazolone, Et₂NH | Water, RT | 1-12 h | 40-78% |[15] | | Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP / RT | 6 h | Good to Excellent |[20] | | Four-component | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine | Solar radiation / Catalyst-free | 3-4 min | High |[17] |

Signaling Pathways and Biological Relevance

The therapeutic effects of pyrazole derivatives often stem from their ability to modulate specific biological signaling pathways. A prime example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][21]

Celecoxib and the COX-2 Pathway: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[21][22] Celecoxib selectively binds to and inhibits COX-2, reducing the production of inflammatory prostaglandins without significantly affecting COX-1, which is involved in protecting the stomach lining.[22] This selectivity reduces the gastrointestinal side effects common to non-selective NSAIDs.[5]

Recent studies have also uncovered COX-2-independent pathways for Celecoxib. It can induce antioxidant and anti-inflammatory genes in vascular endothelium through a novel pathway involving mitochondrial reactive oxygen species (mROS), AMP-activated protein kinase (AMPK), CREB, and Nrf2.[23]

Diagrams and Workflows

Logical Flow of Pyrazole Synthesis Strategies

The following diagram illustrates the primary synthetic routes leading to the pyrazole core.

G cluster_start Primary Starting Materials cluster_methods Core Synthetic Methods 1_3_Dicarbonyls 1,3-Dicarbonyl Compounds Knorr Knorr Synthesis (Cyclocondensation) 1_3_Dicarbonyls->Knorr Unsaturated_Carbonyls α,β-Unsaturated Carbonyls (Chalcones) Chalcone_Route Cyclocondensation via Pyrazoline Intermediate Unsaturated_Carbonyls->Chalcone_Route Multi_Component Multiple Precursors (Aldehydes, Nitriles, etc.) MCR One-Pot Multicomponent Reactions Multi_Component->MCR Hydrazine Hydrazine Derivatives Hydrazine->Knorr Hydrazine->Chalcone_Route Hydrazine->MCR Pyrazole_Core Pyrazole Core Scaffold Knorr->Pyrazole_Core Chalcone_Route->Pyrazole_Core MCR->Pyrazole_Core

Caption: Primary synthetic pathways to the pyrazole scaffold.

General Experimental Workflow for Pyrazole Synthesis

This diagram outlines a typical workflow from reaction setup to final product characterization.

G Start Reaction Setup (Reactants + Solvent/Catalyst) Heating Heating / Reflux (Controlled Temperature) Start->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Work-up & Precipitation Monitoring->Workup Isolation Filtration Workup->Isolation Purification Recrystallization / Chromatography Isolation->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End Pure Pyrazole Derivative Characterization->End

Caption: Standard laboratory workflow for pyrazole synthesis.

Celecoxib's COX-2 Independent Signaling Pathway

This diagram illustrates the recently discovered cytoprotective pathway activated by Celecoxib in endothelial cells.

G Celecoxib Celecoxib mROS Mitochondrial ROS Generation Celecoxib->mROS AMPK AMPKα Phosphorylation mROS->AMPK CREB CREB Phosphorylation AMPK->CREB Nrf2 Nrf2 Nuclear Translocation CREB->Nrf2 Genes Antioxidant / Anti-inflammatory Gene Expression (e.g., HO-1) Nrf2->Genes Protection Endothelial Cytoprotection Genes->Protection

Caption: COX-2 independent cytoprotective pathway of Celecoxib.

Conclusion

The synthesis of pyrazole derivatives is a rich and well-established field, yet it continues to evolve with the advent of greener, more efficient methodologies like multicomponent and catalyzed reactions. The Knorr synthesis and its variations remain the cornerstone of pyrazole construction, offering reliability and versatility. For researchers and drug development professionals, a thorough understanding of these synthetic routes, coupled with insights into the biological pathways these molecules modulate, is essential for designing the next generation of pyrazole-based therapeutics. The protocols and data summarized herein provide a solid foundation for practical application and further innovation in this critical area of medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While it is compiled from various safety resources, a specific, comprehensive SDS for 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 113100-61-1) was not publicly available at the time of writing. The information provided is based on the general properties of acyl chlorides and safety data for structurally similar pyrazole compounds. All personnel handling this chemical should consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its structure combines a pyrazole ring, a known pharmacophore, with a reactive acyl chloride functional group. This reactivity, while synthetically useful, also necessitates stringent safety and handling precautions to mitigate potential hazards. This guide provides a detailed overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage, or H319: Causes serious eye irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation

Note: These classifications are inferred from safety data for similar pyrazole derivatives and the general reactivity of acyl chlorides.[1][2][3][4][5][6]

Key Hazards:
  • Corrosive: As an acyl chloride, it is expected to be highly corrosive to skin, eyes, and mucous membranes.[1][7]

  • Moisture Sensitive: Reacts violently with water and moisture to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.[7][8]

  • Respiratory Irritant: Inhalation of dust or vapors may cause severe respiratory tract irritation.[1][2][5]

Quantitative Safety Data

Specific quantitative toxicity data, such as LD50 or LC50 values for this compound, are not available in the public domain. Occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound. In the absence of specific data, it must be handled with a high degree of caution, assuming high toxicity.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following table summarizes the recommended PPE.

Table 2: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and corrosive vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the corrosive material.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.Protects against skin exposure and potential splashes.
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.Prevents inhalation of corrosive and irritating dust or vapors.
Safe Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have an appropriate fire extinguisher (dry chemical or CO2) readily accessible.[8]

    • An emergency eyewash station and safety shower must be in close proximity and tested.

    • All necessary PPE should be inspected and worn correctly before handling the chemical.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.[7]

    • As it is moisture-sensitive, use in a dry environment and with dry equipment. Consider working under an inert atmosphere (e.g., nitrogen or argon) for prolonged procedures.

    • Avoid creating dust. If the compound is a solid, handle it gently.

    • Use non-sparking tools and equipment.[8]

    • Ground and bond metal containers during transfer to prevent static discharge.[8]

  • Storage:

    • Store in a tightly sealed container, preferably the original manufacturer's container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8]

    • Store away from incompatible materials such as water, alcohols, amines, and strong bases.[7][8] A corrosives cabinet is recommended.

    • Consider storing inside a secondary container with a desiccant.

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [8]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualizations

The following diagrams illustrate key safety workflows and chemical relationships relevant to the handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_materials Gather Dry Materials & Glassware prep_emergency->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if needed) handle_transfer->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Carefully Quench Reaction handle_monitor->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe

Caption: Safe handling workflow for hazardous chemicals.

G cluster_incompatible Incompatible Substances compound This compound water Water/Moisture compound->water reacts violently with alcohols Alcohols compound->alcohols reacts with amines Amines compound->amines reacts with bases Strong Bases compound->bases reacts with reaction_product Violent Reaction & Generation of Corrosive HCl Gas water->reaction_product alcohols->reaction_product amines->reaction_product bases->reaction_product

Caption: Incompatibility of acyl chlorides.

References

The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of pyrazole chemistry is a compelling narrative of serendipitous discovery, methodical investigation, and profound impact on science and medicine. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become a cornerstone in the development of a vast array of pharmaceuticals, agrochemicals, and materials. This technical guide delves into the seminal discoveries that first brought pyrazoles to light, provides detailed experimental protocols from foundational publications, and explores the intricate signaling pathways through which these compounds exert their powerful biological effects.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The journey into the world of pyrazole-based compounds began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinoline derivatives, Knorr unexpectedly discovered a new class of compounds. His foundational work, the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] This reaction, elegant in its simplicity and remarkable in its versatility, remains a fundamental method for constructing the pyrazole ring to this day.[3]

The first pyrazole derivative synthesized by Knorr was 1-phenyl-3-methyl-5-pyrazolone, a precursor to the first commercially successful synthetic drug, Antipyrine (phenazone).[4][5] This discovery marked a pivotal moment in medicinal chemistry, demonstrating that synthetic molecules could possess potent therapeutic properties.

Experimental Protocols: A Glimpse into Knorr's Laboratory

To truly appreciate the dawn of pyrazole chemistry, it is essential to examine the experimental methodologies of the time. The following protocol is a detailed reconstruction of Ludwig Knorr's original 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone, supplemented with details from modern interpretations to ensure clarity and reproducibility.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

  • Reactants:

    • Phenylhydrazine

    • Ethyl acetoacetate

  • Procedure:

    • In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are combined. The original publication mentions an exothermic reaction upon mixing.[4][6]

    • The mixture is heated, leading to the formation of an oily condensation product and the elimination of water.[4][6]

    • Continued heating of the oily intermediate results in intramolecular cyclization and the elimination of ethanol, yielding the crude pyrazolone product.[4][6]

    • Upon cooling, the crude product solidifies and can be collected.[4][6]

    • Modern protocols specify recrystallization from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[7]

A Modernized Knorr-Type Synthesis of a Pyrazolone

The following is a more detailed protocol for a similar Knorr-type reaction, providing specific quantities and conditions that are often omitted in historical papers.[8]

  • Reactants and Reagents:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for one hour.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.

    • Allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of water and allow it to air dry.

    • Determine the mass of the product to calculate the percent yield and measure its melting point.

Compound Reactants Reaction Conditions Yield Melting Point (°C) Reference
1-Phenyl-3-methyl-5-pyrazolonePhenylhydrazine, Ethyl acetoacetateHeatingNot explicitly stated in original paper127[4][9]
2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetate, Hydrazine hydrate100°C, 1 hour, Acetic acid catalystHighNot specified[8]
1,3,5-substituted pyrazolesPhenylhydrazone, Ethyl acetoacetatenano-ZnO catalyst, room temperature95%Not specified[1]

Table 1: Quantitative Data for Selected Knorr Pyrazole Syntheses.

Alternative Historical Routes to the Pyrazole Core

While the Knorr synthesis was the first and remains the most prominent method for pyrazole synthesis, other important historical methods were developed that expanded the toolkit of the organic chemist.

The Pechmann Pyrazole Synthesis

In 1898, the German chemist Hans von Pechmann discovered another route to the parent pyrazole ring.[2][10] The Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[2][11] This method, while historically significant, is less commonly used today due to the hazardous nature of diazomethane.

The Pharmacological Era: Pyrazole-Based Compounds as Drugs

The initial discovery of the antipyretic properties of antipyrine opened the floodgates for the exploration of pyrazole derivatives as therapeutic agents.[5] Over the following century, a vast number of pyrazole-containing drugs have been developed, targeting a wide range of diseases. These compounds have found applications as anti-inflammatory agents, analgesics, anticancer drugs, and treatments for erectile dysfunction, among others.[12][13]

Signaling Pathways of Key Pyrazole-Based Drugs

The efficacy of pyrazole-based drugs stems from their ability to interact with specific biological targets and modulate key signaling pathways. The following sections detail the mechanisms of action for three prominent examples.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[14] By selectively targeting COX-2 over the related COX-1 enzyme, celecoxib reduces the gastrointestinal side effects associated with traditional NSAIDs.[14]

Celecoxib_COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib's Inhibition of the COX-2 Pathway.

Sildenafil: A Phosphodiesterase-5 Inhibitor

Sildenafil (Viagra®) is a widely known pyrazole-based drug used to treat erectile dysfunction.[15] Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[15] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, sildenafil allows cGMP to accumulate, thereby enhancing and prolonging the physiological response to sexual stimulation.[15]

Sildenafil_PDE5_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Activated) NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase PDE5 PDE5 Enzyme cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation & Increased Blood Flow cGMP->Smooth_Muscle_Relaxation Inactive_GMP Inactive GMP PDE5->Inactive_GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Sildenafil's Mechanism of Action via PDE5 Inhibition.

Ruxolitinib: A JAK-STAT Pathway Inhibitor

Ruxolitinib (Jakafi®) is a pyrazole-based drug used to treat myelofibrosis and other myeloproliferative neoplasms. It functions as an inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which is activated by cytokines and growth factors and plays a key role in cell proliferation and inflammation. By inhibiting JAK1 and JAK2, ruxolitinib disrupts this signaling cascade, leading to reduced cell proliferation and a decrease in inflammatory responses.

Ruxolitinib_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Cell Proliferation, Inflammation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Ruxolitinib's Inhibition of the JAK-STAT Signaling Pathway.

Conclusion

From a fortuitous laboratory observation to a cornerstone of modern medicinal chemistry, the journey of pyrazole-based compounds is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The foundational work of pioneers like Ludwig Knorr not only unveiled a new class of heterocyclic compounds but also laid the groundwork for the development of countless life-changing medicines. As researchers continue to explore the vast chemical space of pyrazole derivatives, the legacy of this remarkable scaffold is certain to endure, leading to new discoveries and therapeutic breakthroughs for generations to come.

References

theoretical studies on the electronic structure of pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Studies on the Electronic Structure of Pyrazole Compounds

Introduction

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the structural core of a vast array of molecules with significant applications in pharmacology, agrochemicals, and materials science.[1][2][3] The diverse biological activities of pyrazole derivatives—including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties—are intrinsically linked to their electronic structure.[1][4][5] Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the electronic properties, reactivity, and stability of these compounds, thereby accelerating the design and development of new drugs and materials.[6][7]

This technical guide provides an in-depth overview of the theoretical methods used to study the electronic structure of pyrazole compounds. It details the computational protocols, key electronic descriptors, and their correlation with the functional properties of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Theoretical Methodologies: A Protocol for Electronic Structure Calculation

The predominant computational method for investigating the electronic structure of pyrazole derivatives is Density Functional Theory (DFT).[8][9] This approach offers a favorable balance between computational cost and accuracy for medium to large-sized organic molecules.[7] Ab initio methods are also employed for higher accuracy calculations on smaller systems.[10]

Detailed Computational Protocol (DFT)

A typical workflow for the computational analysis of a pyrazole derivative involves geometry optimization, frequency analysis, and the calculation of various electronic properties. The following protocol is a synthesis of methodologies reported in the literature.[1][7][11]

  • Molecular Structure Input : The initial 3D structure of the pyrazole derivative is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization :

    • Objective : To find the lowest energy conformation of the molecule on the potential energy surface.

    • Method : DFT is the most common method.[11]

    • Functional : The B3LYP (Becke's three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional) is widely used and has been shown to provide reliable results for organic molecules.[1][7] Other functionals like ωB97X-D may also be used for improved accuracy.[11]

    • Basis Set : The 6-31G(d,p) or 6-311+G(d,p) basis sets are frequently employed, providing a good compromise between accuracy and computational demand.[4][5][12]

    • Software : Gaussian (versions 03, 09, 16) is the most commonly cited software package.[7][11][13]

  • Vibrational Frequency Calculation :

    • Objective : To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical vibrational spectra (IR, Raman).[7][12]

    • Methodology : This is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.[7] A strong correlation between theoretical and experimental spectra helps validate the computational model.[14]

  • Electronic Property Calculation :

    • Objective : To compute key descriptors of the electronic structure.

    • Calculations Performed : Single-point energy calculations on the optimized geometry are used to determine:

      • Frontier Molecular Orbitals (HOMO, LUMO).[15]

      • Atomic charge distributions (Mulliken or Natural Population Analysis).[9][16]

      • Molecular Electrostatic Potential (MEP).[17]

      • Global reactivity descriptors.[4]

    • Excited States : For studying UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed.[8]

Key Electronic Structure Properties and Their Significance

The electronic properties derived from quantum chemical calculations provide a deep understanding of a molecule's reactivity, stability, and potential biological interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and chemical reactivity of a molecule.[15][18]

  • HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[18] A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] Conversely, a small energy gap implies higher reactivity.[19]

Table 1: Frontier Molecular Orbital Energies of Selected Pyrazole Derivatives

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid B3LYP/6-31G(d) - - 4.458 [6]
Pyrazole-Hydrazone Derivative (L1) DFT - - 4.38 [18]
Pyrazole-Hydrazone Derivative (L2) DFT - - 5.75 [18]
2-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline (4d) B3LYP/6-311+G(d,p) -5.79 -1.55 4.24 [4]
Pyranopyrazole Derivative (PP1) B3LYP/6-31++G(d,p) -5.92 -1.18 4.74 [12]

| Pyranopyrazole Derivative (PP2) | B3LYP/6-31++G(d,p) | -6.11 | -1.53 | 4.58 |[12] |

Note: Direct HOMO/LUMO energy values were not available in all cited abstracts.

Atomic Charge Distribution

Understanding the distribution of electron density across a molecule is key to identifying its reactive sites. Mulliken Population Analysis and Natural Population Analysis (NPA) are common methods to calculate the partial atomic charges on each atom.[16][20]

  • Significance : Atoms with more negative charges are typically sites for electrophilic attack, as they can donate electron density.[21] Conversely, atoms with positive charges are susceptible to nucleophilic attack.[21] This information is vital for predicting intermolecular interactions, such as hydrogen bonding and coordination with metal ions in biological systems.[14]

Table 2: Example Mulliken Atomic Charges on Pyrazole Ring Atoms

Atom Charge (a.u.) Analysis
N1 -0.25 The nitrogen atoms typically carry a negative charge, making them potential sites for electrophilic attack or hydrogen bonding.[3][21]
N2 -0.15 The N2 nitrogen also shows a negative charge, contributing to the electron-rich nature of this part of the ring.[3]
C3 +0.20 The C3 and C5 positions often have lower electron density, making them susceptible to nucleophilic attack.[3]
C4 -0.10 The C4 position can have a higher electron density, making it a potential site for electrophilic substitution.[3]

| C5 | +0.18 | Similar to C3, the C5 position is often electron-deficient.[3] |

Note: These are representative values. Actual charges vary significantly based on the substituents attached to the pyrazole ring.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a clear and intuitive guide to a molecule's reactive behavior.[9][17]

  • Interpretation :

    • Red Regions (Negative Potential) : Indicate areas rich in electrons, which are favorable sites for electrophilic attack. These are often located around electronegative atoms like nitrogen and oxygen.

    • Blue Regions (Positive Potential) : Indicate areas with a deficiency of electrons, which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms.

    • Green Regions (Near-Zero Potential) : Represent areas of neutral potential.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.[4][5]

  • Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

  • Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system.

  • Electronegativity (χ) : χ = -μ. It is the power of an atom or molecule to attract electrons.

  • Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity.[22]

Table 3: Global Reactivity Descriptors for a Pyrazole Derivative

Parameter Value (eV) Significance
EHOMO -5.79 Indicates electron-donating capability.
ELUMO -1.55 Indicates electron-accepting capability.
Energy Gap (ΔE) 4.24 Relates to chemical stability and reactivity.[4]
Chemical Hardness (η) 2.12 Measures resistance to charge transfer.[4]
Electronegativity (χ) 3.67 Measures electron-attracting power.[4]

| Electrophilicity (ω) | 3.17 | Quantifies the capacity to accept electrons.[4] |

Data for compound 4d from Ref.[4]

Visualization of Computational Workflow and Concepts

Diagrams created using Graphviz help to visualize the logical flow of theoretical studies and the relationships between different electronic properties and their applications.

G cluster_input 1. Design & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Interpretation & Application mol_design Molecular Structure Input geo_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_design->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc Verify Minimum Energy sp_calc Single-Point Energy & Property Calculation geo_opt->sp_calc prop_analysis HOMO-LUMO Analysis MEP Mapping Atomic Charge Calculation Global Reactivity Descriptors sp_calc->prop_analysis interpretation Interpretation of Electronic Properties prop_analysis->interpretation application Prediction of Bioactivity, Reactivity & Stability interpretation->application G A Calculated Electronic Structure Properties B Frontier Orbitals (HOMO-LUMO Gap) A->B C Atomic Charges (Mulliken, NPA) A->C D Molecular Electrostatic Potential (MEP) A->D E Global Reactivity Descriptors (η, ω) A->E F Chemical Reactivity & Kinetic Stability B->F J Non-Linear Optical (NLO) Properties B->J G Identification of Electrophilic/Nucleophilic Sites C->G H Drug-Receptor Binding (Intermolecular Interactions) C->H D->G D->H E->F I Corrosion Inhibition Potential E->I

References

The Pharmacological Potential of 1,3-Dimethyl-1H-pyrazole-4-carbonyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives stemming from the 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride core are of particular interest, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with these derivatives, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents.

Synthetic Pathways and Methodologies

The primary route to synthesizing diverse derivatives from this compound involves its reaction with various nucleophiles. The high reactivity of the acyl chloride group facilitates the formation of amides, esters, and other related compounds under relatively mild conditions.

A common synthetic strategy involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the key intermediate, this compound. This intermediate is typically not isolated but is used in situ for subsequent reactions.

General Experimental Protocol: Synthesis of Pyrazole Carboxamides

A solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane, THF) is treated with a chlorinating agent like thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction mixture is typically stirred at room temperature or heated to ensure complete formation of the acid chloride. After removing excess chlorinating agent, a solution of the desired amine and a base (e.g., triethylamine, pyridine) in a suitable solvent is added. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The final product is then isolated and purified using standard techniques such as extraction, washing, and column chromatography.[4]

G cluster_start Starting Materials cluster_nucleophiles Nucleophiles cluster_products Final Products start1 1,3-Dimethyl-1H- pyrazole-4-carboxylic Acid intermediate 1,3-Dimethyl-1H-pyrazole- 4-carbonyl chloride (In situ) start1->intermediate Reaction with Chlorinating Agent start2 Thionyl Chloride (SOCl₂) start2->intermediate amine Primary/Secondary Amine (R₁R₂NH) intermediate->amine + Base (e.g., TEA) alcohol Alcohol (R-OH) intermediate->alcohol + Base hydrazine Hydrazine Derivative (RNHNH₂) intermediate->hydrazine + Base amide Pyrazole-4-carboxamide Derivatives amine->amide ester Pyrazole-4-carboxylate Derivatives alcohol->ester hydrazide Pyrazole-4-carbohydrazide Derivatives hydrazine->hydrazide

Caption: General synthesis workflow for pyrazole derivatives.

Anticancer and Antiproliferative Activities

Derivatives of the pyrazole scaffold are extensively studied for their potential as anticancer agents, targeting various mechanisms within cancer cells.[5][6] Research has shown that specific substitutions on the pyrazole ring can lead to potent antiproliferative effects against a range of human cancer cell lines.

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Aurora kinases, which are crucial for cell cycle progression.[7][8] For example, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their antiproliferative activity and Aurora-A kinase inhibition.[7]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineActivity MetricValueReference
5b K562 (Leukemia)GI₅₀0.021 µM[1]
5b A549 (Lung)GI₅₀0.69 µM[1]
10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative)HCT116 (Colon)IC₅₀0.39 µM[7]
10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative)MCF-7 (Breast)IC₅₀0.46 µM[7]
10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative)Aurora-A KinaseIC₅₀0.16 µM[7]
Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cells (e.g., HCT116, MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined from the dose-response curve.

G cluster_pathway Aurora Kinase Inhibition Pathway Pyrazole Pyrazole Carboxamide Derivative (10e) AuroraA Aurora-A Kinase Pyrazole->AuroraA Inhibits Phosphorylation Substrate Phosphorylation AuroraA->Phosphorylation Promotes Mitosis Mitotic Progression Phosphorylation->Mitosis Required for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Inhibition leads to

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Antimicrobial and Antifungal Activities

The pyrazole scaffold is a key component in many agents developed to combat bacterial and fungal infections.[2][4][9][10] Carboxamide derivatives, in particular, have shown significant promise. Their mechanism often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismActivity MetricValue (µg/mL)Reference
3 E. coliMIC0.25[11]
4 S. epidermidisMIC0.25[11]
6g S. aureus 4220MIC1[12]
6l E. coli 1924MIC2[12]
7l C. albicans 7535MIC1[12]
9c-7 R. solaniIC₅₀0.013[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness and is often determined using the broth microdilution method.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized pyrazole compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agrochemical Applications: Fungicides and Nematicides

Beyond pharmaceuticals, pyrazole carboxamides are vital in agriculture, primarily as fungicides.[3][14] These compounds often act as succinate dehydrogenase inhibitors (SDHIs).[3][15] By inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain, they disrupt cellular respiration and energy production in fungi, leading to their death. Some derivatives have also demonstrated promising nematocidal activity against pests like M. incognita.[14]

G cluster_logic Biological Activities Spectrum Core 1,3-Dimethyl-1H-pyrazole- 4-carbonyl Derivatives Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Agrochemical Agrochemical Core->Agrochemical Kinase Kinase Inhibition Anticancer->Kinase Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Fungicide Fungicide (SDHI) Agrochemical->Fungicide Nematicide Nematicide Agrochemical->Nematicide

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a versatile reagent in organic synthesis. It is a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemistry.

Introduction

This compound is a reactive acyl chloride derivative of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 1,3-dimethylpyrazole-4-carboxamide or carboxylate moiety into target molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory agents and fungicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 113100-61-1
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Solid
Solubility Soluble in acetone, insoluble in water.[1]
Storage Store at 2-8°C.[1]

Applications in Organic Synthesis

The primary application of this compound is as an acylating agent for the synthesis of amides and esters. These reactions typically proceed with high efficiency under mild conditions.

The reaction of this compound with primary or secondary amines affords the corresponding N-substituted pyrazole carboxamides. These compounds are of significant interest due to their prevalence in bioactive molecules.

  • Fungicides: Many commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi, leading to cell death.

  • Anti-inflammatory Agents: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

Esterification can be achieved by reacting this compound with various alcohols. The resulting pyrazole carboxylates also serve as important intermediates in the synthesis of more complex molecules.

Experimental Protocols

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products carboxylic_acid 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid carbonyl_chloride This compound carboxylic_acid->carbonyl_chloride Reflux thionyl_chloride SOCl₂ byproducts + SO₂ + HCl

Caption: Synthesis of the acyl chloride.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

  • Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used in the next step without further purification.

This protocol outlines a general method for the acylation of amines.

Experimental Workflow:

G start Dissolve amine and triethylamine in THF add_reagent Add this compound dropwise at 0-5°C start->add_reagent react Stir at room temperature for 10-12 hours add_reagent->react workup Remove solvent under reduced pressure react->workup purify Purify by column chromatography workup->purify end Obtain pure N-substituted pyrazole carboxamide purify->end

Caption: Amide synthesis workflow.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-water bath

  • Magnetic stirrer

  • Standard laboratory glassware for reaction and workup

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF.

  • Cool the solution in an ice-water bath to 0-5°C.

  • To the cooled solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product is then purified by silica gel column chromatography to afford the pure N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Quantitative Data for Representative Amide Syntheses:

Amine SubstrateProductYield (%)
4-Hydroxybenzylamine1,3-Dimethyl-N-(4-hydroxybenzyl)-1H-pyrazole-4-carboxamide80.5
2-Amino-1,3,4-thiadiazole1,3-Dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide57.2
2-Amino-5-ethyl-1,3,4-thiadiazole1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide68.3

This protocol provides a general method for the synthesis of pyrazole esters.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products carbonyl_chloride This compound ester 1,3-Dimethyl-1H-pyrazole-4-carboxylate carbonyl_chloride->ester alcohol R-OH byproduct + HCl

Caption: General ester synthesis.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Pyridine (as a base)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Magnetic stirrer

  • Standard laboratory glassware for reaction and workup

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent.

  • To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography or recrystallization.

Quantitative Data for a Representative Ester Synthesis:

Alcohol SubstrateProductYield (%)
5-Methylisoxazol-3-ol5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate54.7

Biological Significance and Signaling Pathways

Pyrazole carboxamides derived from this compound are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to their death. This makes these compounds effective fungicides in agriculture.

G Pyraz_Carbox Pyrazole Carboxamide SDH Succinate Dehydrogenase (Complex II) Pyraz_Carbox->SDH Inhibits TCA TCA Cycle SDH->TCA ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Fungal_Death Fungal Cell Death ATP->Fungal_Death Depletion leads to

Caption: SDH inhibition pathway.

Certain pyrazole derivatives exhibit selective inhibition of the COX-2 enzyme, which is involved in the inflammatory response. COX-2 converts arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

G Pyrazole_Deriv Pyrazole Derivative COX2 COX-2 Enzyme Pyrazole_Deriv->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Caption: COX-2 inhibition pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily form amides and esters provides a straightforward route to a wide array of pyrazole-containing compounds with significant potential in the development of new pharmaceuticals and agrochemicals. The protocols and data presented herein offer a comprehensive guide for researchers in these fields.

References

Application Notes and Protocols for Amide Synthesis using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of amides utilizing 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a key reagent. Amide bond formation is a cornerstone of medicinal chemistry and drug development. The use of pyrazole-based acylating agents offers a versatile and efficient method for the preparation of a wide array of amide derivatives. This protocol is based on the principles of the Schotten-Baumann reaction, a well-established method for the acylation of amines. While specific quantitative data for a wide range of substrates is not extensively available in the public domain, this protocol provides a robust starting point for the synthesis and exploration of novel amide compounds.

Introduction

The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds. Consequently, the synthesis of pyrazole carboxamides is of significant interest in the development of new therapeutic agents. This compound is a reactive acyl chloride that can be effectively coupled with a variety of primary and secondary amines to form the corresponding amides. The general reaction scheme is depicted below:

Reaction Scheme:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and reaction conditions can be adapted to the specific properties of the amine substrate.

Data Presentation

Due to the limited availability of specific examples in the literature for this particular acyl chloride, a comprehensive table of quantitative data with a wide variety of amines cannot be provided. However, based on general procedures for similar pyrazole acyl chlorides, the following table illustrates the expected outcomes with representative amine substrates under the conditions outlined in the experimental protocol. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for their specific substrates.

Amine Substrate (Example)Product Name (Example)Solvent (Example)Base (Example)Reaction Time (h) (Example)Yield (%) (Anticipated)
AnilineN-phenyl-1,3-dimethyl-1H-pyrazole-4-carboxamideDichloromethane (DCM)Triethylamine (TEA)4-680-95
BenzylamineN-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamideDichloromethane (DCM)Triethylamine (TEA)4-685-98
Morpholine(1,3-Dimethyl-1H-pyrazol-4-yl)(morpholino)methanoneDichloromethane (DCM)Triethylamine (TEA)4-680-95
4-FluoroanilineN-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamideDichloromethane (DCM)Triethylamine (TEA)4-675-90

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of amides using this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the amine solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: While stirring, slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude amide can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of amides using this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine Amine in DCM base Add Base (TEA) amine->base cool Cool to 0°C base->cool acyl_chloride Add this compound cool->acyl_chloride react Stir at RT acyl_chloride->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: Workflow for amide synthesis.

Signaling Pathway (General Representation of Amide Formation)

This diagram illustrates the logical relationship in the formation of an amide from an acyl chloride and an amine.

signaling_pathway reagents Reactants acyl_chloride This compound reagents->acyl_chloride amine Amine (R1R2NH) reagents->amine base Base (e.g., TEA) reagents->base intermediate Tetrahedral Intermediate acyl_chloride->intermediate amine->intermediate amide Amide Product intermediate->amide hcl_salt Base-HCl Salt intermediate->hcl_salt products Products amide->products hcl_salt->products

Caption: Amide formation pathway.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • This compound is a reactive acyl chloride and is likely corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Triethylamine and other organic bases are flammable and have strong odors. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable method for the synthesis of a variety of amides using this compound. This procedure is adaptable and can be optimized for different amine substrates. The resulting pyrazole carboxamides can serve as valuable building blocks for the discovery of new chemical entities with potential applications in drug development and other scientific research areas.

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a Building Block for Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key intermediate in the synthesis of a significant class of modern fungicides. Derivatives of this scaffold, particularly the pyrazole carboxamides, have demonstrated potent and broad-spectrum fungicidal activity. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in disrupting the fungal respiratory chain. This document provides detailed protocols for the synthesis of the carbonyl chloride precursor and its subsequent conversion into fungicidally active pyrazole carboxamides, along with a summary of their biological activity and mechanism of action.

I. Synthesis of this compound

The synthesis of the title building block is typically achieved in a two-step process starting from the corresponding carboxylic acid.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

This protocol is based on the cyclization of a substituted acetoacetate derivative with methylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • 40% Methylhydrazine aqueous solution

  • Sodium hydroxide

  • Hydrochloric acid (15%)

  • Toluene

  • Ethanol

Procedure:

  • Synthesis of Intermediate A: In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:9. Heat the mixture to initiate the condensation reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization Reaction: Once the formation of the intermediate is complete, cool the reaction mixture. In a separate vessel, prepare a solution of 40% methylhydrazine aqueous solution and a catalytic amount of sodium hydroxide. Add the crude intermediate from the previous step to this solution. The mass ratio of the methylhydrazine solution to sodium hydroxide to the intermediate should be approximately 5:0.3:9. Stir the reaction mixture at room temperature.

  • Hydrolysis and Acidification: After the cyclization is complete (monitored by TLC), add a solution of sodium hydroxide to hydrolyze the ester. Following complete hydrolysis, carefully acidify the reaction mixture with 15% hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.[1][2]

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is typically used in the next step without further purification.

II. Synthesis of Pyrazole Carboxamide Fungicides

The following is a general protocol for the synthesis of pyrazole carboxamide fungicides from this compound and a selected amine.

Protocol 3: General Synthesis of N-substituted-1,3-Dimethyl-1H-pyrazole-4-carboxamides

Materials:

  • This compound

  • Substituted amine (e.g., 2-aminothiazole derivative)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve the desired substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of crude this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 10-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the target pyrazole carboxamide fungicide.

III. Fungicidal Activity Data

The following tables summarize the in vitro fungicidal activity (EC₅₀ values) of various pyrazole carboxamide derivatives against several plant pathogenic fungi.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Reference
6d Rhizoctonia cerealis5.11Fluxapyroxad11.93[3]
6j Rhizoctonia cerealis8.14Thifluzamide22.12[3]
8j Alternaria solani3.06Boscalid-[4]
23i Rhizoctonia solani3.79Boscalid9.19[5]
6i Valsa mali1.77Boscalid9.19[5]
19i Valsa mali1.97Boscalid9.19[5]
E1 Rhizoctonia solani1.1Boscalid2.2[6]
7ai Rhizoctonia solani0.37Carbendazol1.00[7]
26 Botrytis cinerea2.432--[8]
26 Rhizoctonia solani2.182--[8]
26 Valsa mali1.787--[8]
26 Thanatephorus cucumeris1.638--[8]

IV. Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides primarily act by inhibiting the enzyme succinate dehydrogenase (SDH), which is Complex II in the mitochondrial respiratory chain. This inhibition disrupts the fungal cell's energy production, leading to its death.

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 reduction ComplexIII Complex III UQH2->ComplexIII e- Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

V. Experimental and Synthetic Workflows

The following diagrams illustrate the general workflow for the synthesis of pyrazole carboxamide fungicides and the experimental pipeline for their evaluation.

Synthesis_Workflow Start Ethyl Acetoacetate + Triethyl Orthoformate Intermediate_A Condensation Reaction Start->Intermediate_A Py_Ester Cyclization with Methylhydrazine Intermediate_A->Py_Ester Py_Acid Ester Hydrolysis Py_Ester->Py_Acid Py_Acid_Chloride Reaction with SOCl₂ Py_Acid->Py_Acid_Chloride Final_Product Pyrazole Carboxamide Fungicide Py_Acid_Chloride->Final_Product Amine Substituted Amine Amine->Final_Product

Caption: General synthetic workflow for pyrazole carboxamide fungicides.

Experimental_Workflow Synthesis Synthesis of Pyrazole Carboxamide Derivatives In_Vitro_Screening In Vitro Antifungal Assay (EC₅₀ Determination) Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Study Mechanism of Action Study (e.g., SDH Inhibition Assay) Lead_Identification->Mechanism_Study In_Vivo_Testing In Vivo Greenhouse/ Field Trials Lead_Identification->In_Vivo_Testing Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis

Caption: Experimental workflow for the development of pyrazole-based fungicides.

References

Application of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key heterocyclic building block in the field of medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This pyrazole derivative is primarily employed as a reactive intermediate for the construction of pyrazole-4-carboxamides, a class of compounds that has demonstrated significant therapeutic potential, particularly as fungicides and kinase inhibitors. The 1,3-dimethyl substitution pattern on the pyrazole ring offers a stable and synthetically accessible core for further molecular elaboration, enabling the fine-tuning of physicochemical and pharmacological properties of the final drug candidates.

Application in Fungicide Development

Derivatives of this compound have emerged as potent fungicides, playing a crucial role in crop protection. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular energy production and ultimately, fungal death. The pyrazole-4-carboxamide moiety is a well-established pharmacophore for SDH inhibitors.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of representative pyrazole-4-carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL, indicating the concentration of the compound required to inhibit 50% of fungal growth.

Compound IDTarget FungusEC50 (µg/mL)Reference
8j Alternaria solani3.06[1]
8g Alternaria solani>90% inhibition at 100 µg/mL[1]
8o Alternaria solani>90% inhibition at 100 µg/mL[1]
8s Alternaria solani>90% inhibition at 100 µg/mL[1]
8d Fusarium oxysporum100% inhibition at 100 µg/mL[1]
26 Botrytis cinerea2.432[2]
26 Rhizoctonia solani2.182[2]
26 Valsa mali1.787[2]
26 Thanatephorus cucumeris1.638[2]
26 Fusarium oxysporum6.986[2]
26 Fusarium graminearum6.043[2]

Application in Kinase Inhibitor Discovery

The 1,3-dimethylpyrazole core is a privileged scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[3] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases. Pyrazole-based compounds have been successfully developed to target a variety of kinases, including those in the PI3K/AKT/mTOR and ERK signaling pathways.

Quantitative Data: Kinase Inhibitory Activity

The table below presents the in vitro inhibitory activity of several pyrazole-based compounds against various cancer cell lines and kinases. The data is shown as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference
6 PC-3 (Prostate Cancer)21.9[4]
7 PC-3 (Prostate Cancer)28.6[4]
10a PC-3 (Prostate Cancer)25.4[4]
10c PC-3 (Prostate Cancer)27.3[4]
10d PC-3 (Prostate Cancer)23.8[4]
6 MCF-7 (Breast Cancer)35.5[4]
7 MCF-7 (Breast Cancer)28.7[4]
10a MCF-7 (Breast Cancer)3.90[4]
10c MCF-7 (Breast Cancer)29.5[4]
10d MCF-7 (Breast Cancer)25.3[4]
8t FLT30.000089[5]
8t CDK20.000719[5]
8t CDK40.000770[5]
8t MV4-11 (AML)0.00122[5]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Precursor)

This protocol describes the synthesis of the carboxylic acid precursor to this compound.[6]

Step 1: Condensation

  • In a 3000 L reaction vessel, add 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 1000 kg of acetic anhydride in sequence.

  • Heat the mixture to 120 °C and maintain a reflux for 4 hours.

  • After the reaction is complete, cool the mixture to 40 °C.

  • Apply a high vacuum and distill under reduced pressure to remove low-boiling-point components. The temperature in the vessel should not exceed 100 °C during distillation.

  • The resulting product is compound A (857 kg, 98.5% purity).

Step 2: Cyclization

  • In a separate 5000 L reaction vessel, add 500 L of a 40% methylhydrazine aqueous solution and 2000 L of toluene.

  • Stir the mixture until it is uniform and then cool to 8-10 °C.

  • Sequentially add 20 kg of sodium hydroxide and 800 kg of Compound A, maintaining the temperature between 10-20 °C.

  • Allow the reaction to proceed for 2 hours at this temperature.

  • Let the layers separate and collect the upper toluene layer containing Compound B.

Step 3: Hydrolysis

  • Transfer the toluene layer containing Compound B to a 5000 L reaction vessel and heat to 90 °C.

  • Slowly add 1500 L of 15% hydrochloric acid. During the addition, continuously remove the toluene-water azeotrope.

  • After the addition is complete and approximately 450 kg of the water layer has been discharged, cool the mixture to 30 °C.

  • Centrifuge the resulting solid and dry it to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (649 kg, 98.9% purity).

Protocol 2: General Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxamides

This protocol outlines the general procedure for the synthesis of pyrazole-4-carboxamides from the corresponding carboxylic acid.

Step 1: Formation of the Acid Chloride

  • To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add a chlorinating agent like thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.1-1.3 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude this compound, which is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) in an inert solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C and add a solution of the crude this compound (1-1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion.

  • Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,3-dimethyl-1H-pyrazole-4-carboxamide.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow

Synthesis_Workflow Start 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid AcidChloride 1,3-Dimethyl-1H- pyrazole-4-carbonyl chloride Start->AcidChloride SOCl2 or (COCl)2 Amide 1,3-Dimethyl-1H-pyrazole -4-carboxamide AcidChloride->Amide Amine Amine (R-NH2) Amine->Amide Base Purification Purification Amide->Purification FinalProduct Bioactive Compound Purification->FinalProduct BioAssay Biological Evaluation (e.g., Fungicidal Assay, Kinase Inhibition Assay) FinalProduct->BioAssay

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for N-Acylation with 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds, which are prevalent in a vast array of biologically active molecules, including pharmaceuticals. Pyrazole-containing compounds are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of therapeutic activities such as anti-inflammatory, anticancer, and antiviral effects.[1] Specifically, N-acyl pyrazoles and pyrazole carboxamides have been identified as potent inhibitors of various protein kinases, playing a critical role in modulating cellular signaling pathways.[2][3]

This document provides a detailed experimental procedure for the N-acylation of primary and secondary amines using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride. This reagent serves as a key building block for the synthesis of a diverse library of pyrazole carboxamides, which are of significant interest in medicinal chemistry and drug development.[4][5] The resulting compounds are particularly relevant as potential inhibitors of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[6][7]

Reaction Principle and Workflow

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable amide product. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification Dissolve Amine Dissolve Amine and Base in Anhydrous Solvent Cool Solution Cool to 0 °C Dissolve Amine->Cool Solution Add AcylChloride Add this compound (dropwise) Cool Solution->Add AcylChloride Stir Reaction Stir at Room Temperature (1-16 h, Monitor by TLC/LC-MS) Add AcylChloride->Stir Reaction Quench Quench with Water or sat. NaHCO3 Stir Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (1M HCl, sat. NaHCO3, Brine) Extract->Wash Dry and Concentrate Dry (Na2SO4/MgSO4) and Concentrate Wash->Dry and Concentrate Purify Purify Product (Column Chromatography/ Recrystallization) Dry and Concentrate->Purify

General Experimental Workflow for N-Acylation.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation in Dichloromethane (DCM)

This protocol describes a standard method for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamides.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of the amine (1.0-1.1 equiv) in anhydrous DCM (10 mL per mmol of acyl chloride) in a round-bottom flask, add the base (TEA or DIEA, 1.2-1.5 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM (5 mL per mmol) to the cooled amine solution dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Protocol 2: Preparation of this compound

The acyl chloride can be prepared from the corresponding carboxylic acid.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv) or Oxalyl chloride (1.5 equiv) with catalytic DMF

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous toluene or DCM (10 mL per mmol).

  • Add thionyl chloride (2.0-3.0 equiv) to the suspension.

  • Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be used in the subsequent acylation step without further purification.

Data Presentation

The following table provides illustrative examples of the N-acylation of various amines with this compound. The yields are representative and may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-phenyl-1,3-dimethyl-1H-pyrazole-4-carboxamide492
2BenzylamineN-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide395
34-FluoroanilineN-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide589
4Piperidine(1,3-dimethyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone296
52-AminopyridineN-(pyridin-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide685

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazole carboxamides are a well-established class of kinase inhibitors.[10] They are particularly effective in targeting serine/threonine kinases involved in inflammatory and cancer signaling pathways. One such critical target is IRAK4, which plays a pivotal role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The N-acylation reaction described herein provides a direct route to synthesize potential IRAK4 inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription Inhibitor 1,3-Dimethyl-1H-pyrazole- 4-carboxamide Derivative Inhibitor->IRAK4

IRAK4 Signaling Pathway and Point of Inhibition.

This diagram illustrates the role of IRAK4 in the TLR/IL-1R signaling pathway, leading to the production of pro-inflammatory cytokines. Pyrazole carboxamides synthesized via the described N-acylation procedure can act as inhibitors of IRAK4, blocking the downstream signaling cascade and thereby reducing inflammation. This makes them attractive candidates for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

Application Notes and Protocols: Synthesis and Biological Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel pyrazole derivatives and their subsequent biological screening. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8] This document outlines detailed protocols for the synthesis of pyrazole derivatives via classical cyclocondensation and a modern multicomponent reaction approach. Additionally, it provides standardized protocols for the evaluation of their biological activities and presents exemplary quantitative data.

Biological Significance of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in drug discovery.[3][5] Its five-membered aromatic ring with two adjacent nitrogen atoms can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities.[9] Numerous FDA-approved drugs contain the pyrazole moiety, such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant, highlighting the therapeutic potential of this heterocyclic system.[6] Recent research has focused on the development of pyrazole derivatives as potent anticancer agents that target various signaling pathways, including those involving protein kinases like EGFR and VEGFR-2.[10] Furthermore, novel pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[11][12][13][14]

Synthesis of Pyrazole Derivatives: Experimental Protocols

Two representative and robust methods for the synthesis of pyrazole derivatives are detailed below.

Protocol 2.1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Cyclocondensation of 1,3-Diketones with Phenylhydrazine

This protocol describes a classic and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles through the cyclocondensation reaction of a 1,3-diketone with phenylhydrazine.[1][4]

Materials:

  • Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add phenylhydrazine (1.0 eq) dropwise while stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3,5-trisubstituted pyrazole derivative.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2.2: One-Pot Multicomponent Synthesis of 1,3-Disubstituted Pyrazoles

This protocol outlines a one-pot synthesis of 1,3-disubstituted pyrazoles from terminal alkynes, aromatic aldehydes, and hydrazines, which is a highly efficient and atom-economical method.[2]

Materials:

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Molecular Iodine (I₂) (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • To a solution of the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask, add the terminal alkyne (1.2 eq) and hydrazine hydrate (1.5 eq).

  • Add a catalytic amount of molecular iodine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure 1,3-disubstituted pyrazole.

  • Characterize the final product by spectroscopic methods.

Biological Screening Protocols

Protocol 3.1: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized pyrazole derivatives in the cell culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: Antimicrobial Activity Assessment by Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[13][14]

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[14]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Prepare two-fold serial dilutions of the synthesized pyrazole derivatives in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Quantitative Biological Activity

The following tables summarize representative quantitative data for the biological activity of novel pyrazole derivatives, as reported in the literature.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
5b K562 (Leukemia)0.021ABT-751>1[5]
5b A549 (Lung Cancer)0.69ABT-7513.5[5]
33 MCF-7 (Breast Cancer)< 23.7Doxorubicin24.7-64.8[10]
34 HCT116 (Colon Cancer)< 23.7Doxorubicin24.7-64.8[10]
43 MCF-7 (Breast Cancer)0.25Doxorubicin0.95[10]
50 HepG2 (Liver Cancer)0.71Erlotinib10.6[10]

Table 2: Antimicrobial Activity (MIC) of Novel Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
21a Aspergillus niger2.9-7.8Clotrimazole>7.8[11]
21a S. aureus62.5-125Chloramphenicol>125[11]
P1 E. coli3.121Norfloxacin-[13]
P1 P. aeruginosa1.5Norfloxacin-[13]
P6 A. niger0.83Fluconazole-[13]
3 E. coli0.25Ciprofloxacin0.5[14]
4 S. epidermidis0.25Ciprofloxacin4[14]

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway

Certain pyrazole derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis.[10] The diagram below illustrates a simplified RTK signaling pathway that can be targeted by such pyrazole derivatives.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Expression->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->RTK Inhibits Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Reporting Start Starting Materials (e.g., 1,3-Diketones, Hydrazines) Reaction Chemical Synthesis (e.g., Cyclocondensation) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Stock Solutions of Pure Compounds Characterization->Stock_Solution Anticancer_Assay In Vitro Anticancer Assay (MTT Assay) Stock_Solution->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Stock_Solution->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Reporting Reporting of Results SAR_Analysis->Reporting

References

Application Notes and Protocols for Multicomponent Reactions in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of diverse pyrazole derivatives through efficient multicomponent reactions (MCRs). The methodologies highlighted employ green chemistry principles, such as the use of ultrasound and microwave irradiation, to afford high yields in reduced reaction times. The synthesized compounds have shown promising biological activities, making them valuable scaffolds in drug discovery and development.

Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Ultrasound Irradiation

This protocol describes a catalyst-free, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium accelerated by ultrasound irradiation. This method is environmentally friendly and offers high yields with simple work-up procedures.[1][2]

Experimental Protocol

A mixture of an aromatic aldehyde (1.0 mmol), hydrazine monohydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol) in water (5 mL) is subjected to ultrasound irradiation at 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is filtered, washed with water, and dried. Recrystallization from ethanol affords the pure pyrano[2,3-c]pyrazole derivative.

Diagram 1: Experimental Workflow for Ultrasound-Assisted Four-Component Synthesis

G cluster_reagents Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product A Aromatic Aldehyde E Mix in Water A->E B Hydrazine Monohydrate B->E C Ethyl Acetoacetate C->E D Malononitrile D->E F Ultrasound Irradiation (50 °C) E->F G Filtration F->G H Wash with Water G->H I Drying H->I J Recrystallization (Ethanol) I->J K Pure Pyrano[2,3-c]pyrazole J->K

Caption: Workflow for the synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data

The following table summarizes the yields for a variety of substituted aromatic aldehydes under ultrasound irradiation.

EntryAromatic AldehydeProductTime (min)Yield (%)
1Benzaldehyde6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile3095
24-Chlorobenzaldehyde6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile3592
34-Methoxybenzaldehyde6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile3096
44-Nitrobenzaldehyde6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile4090

Microwave-Assisted Three-Component Synthesis of Novel Pyrazole Scaffolds

This protocol outlines an efficient, regioselective synthesis of 4-heteroaryl-pyrazoles via a multi-component reaction under controlled microwave heating.[3] This method significantly reduces reaction times compared to conventional heating.

Experimental Protocol

A mixture of acetyl pyrazole (10 mmol), dimethylformamide-dimethylacetal (DMF-DMA) (10 mmol), and a nitrileimine (generated in situ from the corresponding hydrazonoyl chloride) in dry toluene (20 mL) is placed in a microwave reactor. The reaction mixture is irradiated at 150 °C (500 W) for 4-10 minutes. After cooling, the precipitated product is filtered, washed with light petroleum, and dried to yield the pure 4-heteroaryl-pyrazole.

Diagram 2: Proposed Mechanism for the Microwave-Assisted Three-Component Synthesis

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product AcetylPyrazole Acetyl Pyrazole Enaminone Enaminone Intermediate AcetylPyrazole->Enaminone + DMF-DMA DMFDMA DMF-DMA Nitrileimine Nitrileimine (in situ) Cycloadduct Cycloadduct Enaminone->Cycloadduct + Nitrileimine (1,3-Dipolar Cycloaddition) Product 4-Heteroaryl-pyrazole Cycloadduct->Product Aromatization (- Dimethylamine)

Caption: Reaction pathway for 4-heteroaryl-pyrazole synthesis.

Quantitative Data

The table below presents the yields of various synthesized 4-heteroaryl-pyrazoles using microwave irradiation versus conventional heating.

ProductRArMicrowave Yield (%)Conventional Yield (%)
6aHC6H59070
6bH4-ClC6H48868
6cH4-CH3OC6H49272
6dPhC6H58466

Taurine-Catalyzed Four-Component Green Synthesis of Dihydropyrano[2,3-c]pyrazoles

This application note details a taurine-catalyzed, four-component reaction in water for the synthesis of dihydropyrano[2,3-c]pyrazoles.[4][5] This method is notable for its use of a biocompatible and recyclable catalyst.

Experimental Protocol

A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%) in water (5 mL) is heated at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with hot water, and recrystallized from ethanol to give the pure dihydropyrano[2,3-c]pyrazole.

Diagram 3: Catalytic Cycle of Taurine in the Synthesis of Dihydropyrano[2,3-c]pyrazoles

G cluster_cycle Catalytic Cycle Taurine Taurine A Aldehyde + Malononitrile (Knoevenagel Condensation) Taurine->A Catalyzes B α-Cyanocinnamonitrile A->B E Michael Addition B->E + Pyrazolone C Hydrazine + Ethyl Acetoacetate D Pyrazolone Intermediate C->D D->E F Cyclization E->F G Tautomerization F->G H Dihydropyrano[2,3-c]pyrazole G->H H->Taurine Regenerates Catalyst

Caption: Proposed mechanism for taurine-catalyzed synthesis.

Quantitative Data & Biological Activity

This taurine-catalyzed MCR provides excellent yields for a range of aldehydes. Some of the synthesized compounds have shown significant antibacterial activity.

EntryAldehydeYield (%)Antibacterial Activity (MIC, μg/mL) vs. S. aureus
1Benzaldehyde921.00
24-Chlorobenzaldehyde900.50
34-Hydroxybenzaldehyde882.50
4Indole-3-carbaldehyde850.10

Note: MIC values are compared to Ciprofloxacin (MIC = 3.12 μg/mL).[4]

Five-Component Synthesis of Highly Substituted Pyrano[2,3-c]pyrazoles

This section describes a solvent-free, five-component reaction for the synthesis of pyrano[2,3-c]pyrazoles using montmorillonite K10 as a reusable catalyst.[4]

Experimental Protocol

A mixture of 5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol), an aldehyde (1 mmol), malononitrile (1 mmol), ethyl 4-chloro-3-oxobutanoate (1 mmol), hydrazine hydrate (1 mmol), and montmorillonite K10 (10 mol%) is heated at 65-70 °C for 5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and ethanol is added. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Quantitative Data

The yields for the five-component synthesis of various pyrano[2,3-c]pyrazoles are summarized below.

EntryAldehydeProductYield (%)
1BenzaldehydePyrano[2,3-c]pyrazole derivative91
24-ChlorobenzaldehydePyrano[2,3-c]pyrazole derivative88
34-MethylbenzaldehydePyrano[2,3-c]pyrazole derivative85
42-NitrobenzaldehydePyrano[2,3-c]pyrazole derivative81

These application notes demonstrate the utility and efficiency of multicomponent reactions in generating diverse and biologically relevant pyrazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

Catalytic Methods for the Synthesis of Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern catalytic methods for the synthesis of pyrazoles, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The following sections detail established and contemporary catalytic approaches, including the classic Knorr synthesis, transition-metal catalysis, and organocatalysis. Each section includes detailed experimental protocols for key reactions, alongside tabulated quantitative data for easy comparison of yields, reaction times, and substrate scope.

Knorr Pyrazole Synthesis: An Enduring Classic

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. Its simplicity, efficiency, and the ready availability of starting materials have cemented its importance in heterocyclic chemistry.

The reaction mechanism initiates with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring. When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomers.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole via Knorr Synthesis

Materials:

  • Acetylacetone (20 mmol)

  • Hydrazine hydrate (40 mmol)

  • Ammonium chloride (2 mmol)

  • Ethanol (100 mL)

  • Glacial acetic acid (optional, a few drops)

Procedure:

  • In a dry round-bottom flask, dissolve acetylacetone in 100 mL of ethanol.

  • Add hydrazine hydrate and ammonium chloride to the solution. A few drops of glacial acetic acid can be added as an additional catalyst.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The ammonium chloride precipitate is removed by filtration through a Buchner funnel.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Distilled water is added to the residue to dissolve any remaining salts, followed by stirring.

  • The aqueous solution is slowly added to a beaker containing chilled water to induce crystallization of the pyrazole product.

  • The crystals are filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol.

Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acetylacetone in Ethanol Add_Reagents Add Hydrazine Hydrate & Ammonium Chloride Start->Add_Reagents In Round-Bottom Flask Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter to Remove Ammonium Chloride Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Crystallize from Chilled Water Concentrate->Crystallize Isolate Filter and Dry Product Crystallize->Isolate

Caption: Experimental workflow for the Knorr synthesis of 3,5-dimethylpyrazole.

Transition-Metal Catalyzed Pyrazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering access to a wide range of functionalized derivatives often with high regioselectivity. Copper, palladium, ruthenium, and silver catalysts have been extensively employed in various synthetic strategies, including cycloadditions, C-H functionalization, and multicomponent reactions.

Copper-Catalyzed Aerobic Oxidative Cyclization

Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper salts. A notable example is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to pyrazoles. This method utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process.

Experimental Protocol: Copper-Catalyzed Synthesis of Pyrenylpyrazoles

Materials:

  • Alkenyl hydrazone (0.5 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol %)

  • Toluene (3 mL)

  • Ethyl acetate

  • Celite

Procedure:

  • A mixture of the alkenyl hydrazone (0.5 mmol) and Cu(OTf)₂ (10 mol %) in toluene (3 mL) is stirred at 80 °C under an air atmosphere for 2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The resulting solution is passed through a short pad of Celite to remove the catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

EntrySubstrate (Alkenyl Hydrazone)ProductYield (%)
11a (N-phenyl, C-3 methyl)PPP1 (2a)58
21b (N-biphenyl)PPP2 (2b)53
31d2d46

Table 1: Yields for the copper-catalyzed synthesis of pyrenylpyrazoles.

Copper_Catalysis_Mechanism Hydrazone Alkenyl Hydrazone Radical_intermediate Hydrazonyl Radical Intermediate Hydrazone->Radical_intermediate Cu(II) mediated Cu_complex Cu(II) Catalyst Cu_complex->Radical_intermediate Cyclization Intramolecular Cyclization Radical_intermediate->Cyclization Oxidation Aerobic Oxidation (O2 from air) Cyclization->Oxidation Pyrazole_product Pyrazole Product Oxidation->Pyrazole_product

Caption: Proposed mechanism for copper-catalyzed aerobic oxidative cyclization.

Organocatalytic Synthesis of Pyrazoles

Organocatalysis has gained significant traction as a green and sustainable alternative to metal-based catalysis. In pyrazole synthesis, organocatalysts, such as amines and their derivatives, can promote reactions with high efficiency and enantioselectivity. Multicomponent reactions catalyzed by simple organic molecules are particularly powerful for the rapid construction of complex pyrazole-containing scaffolds.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using sodium gluconate as an organic catalyst.

Materials:

  • Aldehyde

  • Malononitrile

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Hydrazine hydrate

  • Sodium gluconate

Procedure:

  • A mixture of the aldehyde, malononitrile, β-ketoester, and hydrazine hydrate is prepared.

  • A catalytic amount of sodium gluconate is added to the mixture.

  • The reaction is typically carried out under solvent-free conditions or in a green solvent like water.

  • The reaction mixture is stirred at room temperature or gently heated.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration.

  • The solid product is washed with water and ethanol and then dried.

EntryAldehydeβ-KetoesterProductYield (%)
14-ChlorobenzaldehydeEthyl acetoacetateDihydropyrano[2,3-c]pyrazole derivative95
24-MethylbenzaldehydeEthyl acetoacetateDihydropyrano[2,3-c]pyrazole derivative92
32-NitrobenzaldehydeEthyl acetoacetateDihydropyrano[2,3-c]pyrazole derivative90

Table 2: Representative yields for the organocatalytic four-component synthesis of pyranopyrazoles. Data synthesized from similar reactions described in the literature.

MCR_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde Knoevenagel_adduct Arylidene Malononitrile Aldehyde->Knoevenagel_adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_adduct Ketoester Ketoester Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Ketoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone Catalyst Sodium Gluconate (Organocatalyst) Catalyst->Knoevenagel_adduct Michael_adduct Michael Adduct Catalyst->Michael_adduct Knoevenagel_adduct->Michael_adduct Pyrazolone->Michael_adduct Final_Product Dihydropyrano[2,3-c]pyrazole Michael_adduct->Final_Product Intramolecular Cyclization

Caption: Logical pathway for the four-component synthesis of pyranopyrazoles.

Catalyst-Free and Other Green Synthetic Approaches

In the pursuit of sustainable chemistry, catalyst-free and other green methodologies for pyrazole synthesis have been developed. These methods often utilize microwave irradiation, ultrasound, or green solvents like water to promote the reaction, minimizing the need for hazardous reagents and simplifying workup procedures.

A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds without the need for transition-metal catalysts or oxidants. By simply adjusting the reaction temperature, the desired product can be obtained in moderate to excellent yields.

Experimental Protocol: Temperature-Controlled Synthesis of 3,5-disubstituted-1H-pyrazoles

Materials:

  • α,β-Alkynic hydrazone

  • Ethanol or an ionic liquid

Procedure:

  • The α,β-alkynic hydrazone is dissolved in a suitable solvent (e.g., ethanol).

  • The reaction mixture is heated to a specific temperature to favor the formation of the pyrazole. For example, heating at a higher temperature might favor the detosylated pyrazole product.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

EntrySubstrateSolventTemperature (°C)ProductYield (%)
12a[Bmim][BF₄]1003a88
22b[Bmim][BF₄]1003b85
32cEtOH803c76

Table 3: Yields for the temperature-controlled synthesis of pyrazoles.

These application notes provide a starting point for researchers interested in the catalytic synthesis of pyrazoles. The provided protocols are illustrative and may require optimization for different substrates and scales. It is recommended to consult the primary literature for further details and a broader understanding of the scope and limitations of each method.

Application Note: Ultrasensitive Quantification of Primary and Secondary Amines in Pharmaceutical and Biological Matrices using Derivatization with 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride followed by LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines is critical in pharmaceutical research and development, as these functional groups are present in a vast number of active pharmaceutical ingredients (APIs), metabolites, and biological molecules. Direct analysis of many low molecular weight amines by reversed-phase liquid chromatography is often hampered by their high polarity and lack of a strong chromophore or fluorophore, leading to poor retention and low sensitivity.

To overcome these challenges, pre-column derivatization is a widely employed strategy. This process involves the chemical modification of the analyte to enhance its analytical properties. Derivatization with a suitable reagent can improve chromatographic retention, increase ionization efficiency for mass spectrometry, and enhance the sensitivity and selectivity of the assay.

This application note describes a robust and sensitive method for the quantification of primary and secondary amines using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a novel derivatizing agent. The pyrazole moiety provides a stable, ionizable handle that significantly improves detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reaction is a straightforward nucleophilic acyl substitution, resulting in the formation of a stable amide bond.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide derivative. The reaction is typically carried out in an aprotic solvent in the presence of a mild base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting pyrazole-derivatized amine is then readily analyzed by LC-MS/MS.

Reaction Scheme:

Caption: Derivatization of a primary amine with this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound (Purity ≥ 98%)

  • Amine standards (e.g., methylamine, ethylamine, dimethylamine, diethylamine)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

2. Preparation of Solutions

  • Derivatization Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily as acyl chlorides are sensitive to moisture.

  • Base Solution (5% v/v TEA in ACN): Add 500 µL of triethylamine to 9.5 mL of anhydrous acetonitrile.

  • Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard by dissolving 10 mg in 10 mL of a suitable solvent (e.g., water or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quenching Solution (5% Formic Acid in Water): Add 5 mL of formic acid to 95 mL of LC-MS grade water.

3. Derivatization Protocol

G start Start: Sample/Standard (50 µL) add_reagent Add 50 µL of Derivatization Reagent Solution (1 mg/mL in ACN) start->add_reagent add_base Add 20 µL of Base Solution (5% TEA in ACN) add_reagent->add_base vortex_1 Vortex for 30 seconds add_base->vortex_1 incubate Incubate at 60°C for 30 minutes vortex_1->incubate cool Cool to Room Temperature incubate->cool quench Add 50 µL of Quenching Solution (5% Formic Acid in Water) cool->quench vortex_2 Vortex for 10 seconds quench->vortex_2 centrifuge Centrifuge at 10,000 x g for 5 minutes vortex_2->centrifuge transfer Transfer supernatant to autosampler vial for LC-MS/MS analysis centrifuge->transfer end End transfer->end

Application Notes and Protocols for the Synthesis of Agrochemicals using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key building block in the synthesis of a variety of agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The pyrazole carboxamide scaffold, formed by the reaction of this compound with various amines, is a common feature in many commercial fungicides. This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate and its subsequent use in the preparation of pyrazole carboxamide-based agrochemicals.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 113100-61-1[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid
Solubility Soluble in acetone, insoluble in water[1]
Storage Store at 2°C - 8°C[1]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, followed by its conversion to the corresponding acid chloride.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

A robust method for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves a three-step sequence starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. This is followed by cyclization with methylhydrazine and subsequent hydrolysis.

Experimental Protocol:

  • Condensation: In a 3000L reaction kettle, 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 1000 kg of acetic anhydride are added sequentially. The mixture is heated to 120°C and refluxed for 4 hours. After the reaction is complete, the mixture is cooled to 40°C, and low-boiling-point components are removed by distillation under reduced pressure, ensuring the kettle temperature does not exceed 100°C. This yields compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate).

  • Cyclization: Into a 3000L reaction kettle, 500 kg of a 40 mass percent methylhydrazine aqueous solution and 600 L of toluene are added. The system is cooled to 10°C, and 25 kg of sodium hydroxide is added, maintaining the temperature at 6°C. 800 kg of compound A is then added, keeping the temperature at 15°C. The reaction is maintained at this temperature for 1 hour until completion. The mixture is allowed to stand and layer, and the upper layer containing compound B (ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) is collected.

  • Hydrolysis: 2000 L of the liquid containing compound B is transferred to a 5000L reaction kettle and heated to 90°C. 1500 L of hydrochloric acid (15% mass fraction) is slowly added. During the addition, toluene and water are discharged. After discharging 450 kg of the water layer, the mixture is cooled to 30°C. The product is then isolated by centrifugation and dried to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Quantitative Data for the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

StepProductPurityYield
1Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate)98.5%Not specified
31,3-dimethyl-1H-pyrazole-4-carboxylic acid98.9%649 kg (from 800 kg of Compound A)
Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acid chloride is a standard procedure in organic synthesis, typically achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol (General Procedure):

  • To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is added.

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to reflux) until the reaction is complete, which can be monitored by the cessation of gas (SO₂ and HCl) evolution or by techniques like TLC or NMR.

  • After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or can be purified by distillation.

Synthesis of Pyrazole Carboxamide Agrochemicals

This compound is a versatile reagent for the synthesis of a wide range of pyrazole carboxamide derivatives, many of which exhibit potent fungicidal activity. The general synthetic route involves the acylation of a suitable amine with the acid chloride.

Experimental Protocol (General Procedure for Amide Formation):

  • The desired amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • A base, such as triethylamine or pyridine (1.0-1.2 equivalents), is added to the solution to act as an acid scavenger.

  • A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the amine solution, typically at a low temperature (e.g., 0°C) to control the reaction exotherm.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically washed with water, an acidic solution (e.g., dilute HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude pyrazole carboxamide can be purified by recrystallization or column chromatography.

Quantitative Data for the Synthesis of Pyrazole Carboxamides

The following table provides examples of yields for the synthesis of various N-substituted 1,3-dimethyl-1H-pyrazole-4-carboxamides.

Amine ReactantProduct YieldReference
2-Hydroxylaniline77.9%
4-Hydroxylaniline80.5%
Various substituted anilines40-80%

Diagrams

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Condensation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Condensation Compound A Compound A Condensation->Compound A Cyclization Cyclization Compound A->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization Compound B Compound B Cyclization->Compound B Hydrolysis Hydrolysis Compound B->Hydrolysis Carboxylic Acid 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Hydrolysis->Carboxylic Acid

Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

Synthesis_to_Agrochemicals Carboxylic_Acid 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Acid_Chloride_Formation Conversion to Acid Chloride (e.g., with SOCl₂) Carboxylic_Acid->Acid_Chloride_Formation Acid_Chloride This compound Acid_Chloride_Formation->Acid_Chloride Amide_Formation Acylation Reaction Acid_Chloride->Amide_Formation Amine Substituted Amine (e.g., Aniline derivative) Amine->Amide_Formation Agrochemical Pyrazole Carboxamide Agrochemical (e.g., Fungicide) Amide_Formation->Agrochemical

Caption: Overall synthesis of pyrazole carboxamide agrochemicals.

Conclusion

This compound is a crucial intermediate for the synthesis of a significant class of modern fungicides. The protocols outlined in this document provide a comprehensive guide for researchers and professionals in the agrochemical industry. The synthesis of the carboxylic acid precursor is well-established and high-yielding. Its subsequent conversion to the acid chloride and reaction with various amines offers a versatile route to a diverse range of potentially active pyrazole carboxamide compounds. The provided data and workflows can serve as a valuable resource for the development of new and effective crop protection agents.

References

One-Pot Synthesis of Functionalized Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, has made the development of efficient synthetic methodologies for their preparation a significant focus in organic chemistry.[1] One-pot synthesis, particularly through multicomponent reactions, has emerged as a powerful and sustainable strategy for the rapid construction of complex and diverse pyrazole libraries.[2] These approaches offer several advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and operational simplicity.

This document provides detailed application notes and experimental protocols for selected one-pot methodologies for the synthesis of functionalized pyrazoles, catering to researchers and professionals in drug development and chemical synthesis.

Application Notes

The one-pot synthesis of pyrazoles can be broadly categorized based on the key starting materials and the nature of the bond-forming reactions. This section highlights three versatile and widely applicable methods:

  • Three-Component Synthesis from Aldehydes, β-Ketoesters, and Hydrazines: This is a classic and robust method for preparing polysubstituted pyrazoles. The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization-aromatization sequence. It allows for the introduction of diverse substituents at various positions of the pyrazole ring.

  • Three-Component Synthesis from Cyclic β-Diketones, Arylglyoxals, and Arylhydrazones: This approach provides access to highly functionalized pyrazoles bearing aryl and cyclic β-diketone substituents.[3] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and demonstrates broad substrate scope and good functional group tolerance.[3]

  • Four-Component Synthesis of Pyranopyrazoles: This method allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reaction of an aromatic aldehyde, malononitrile, and a pyrazolone in the presence of a catalyst like triethanolamine in an aqueous medium offers a green and efficient route to pyranopyrazoles.[4]

The choice of method depends on the desired substitution pattern on the pyrazole core and the availability of starting materials. The following sections provide detailed protocols and comparative data to aid in the selection and implementation of these synthetic strategies.

Data Presentation: Comparison of One-Pot Synthesis Methods

The following table summarizes the key quantitative data for the selected one-pot pyrazole synthesis protocols, allowing for a direct comparison of their efficiency and scope.

Method Key Reactants Catalyst Solvent Temp (°C) Time (h) Yield Range (%) Key Advantages
Method 1: From Aldehydes, β-Ketoesters, and Hydrazines Aromatic Aldehydes, β-Ketoesters, HydrazinesYb(PFO)₃EthanolReflux2-480-95High yields, broad scope, access to pyrazole-4-carboxylates.
Method 2: From Cyclic β-Diketones, Arylglyoxals, and Arylhydrazones Cyclic β-Diketones, Arylglyoxals, Arylhydrazonesp-TsOHDMF701-275-92Atom-economic, good functional group tolerance, access to complex pyrazoles.[3]
Method 3: Synthesis of Pyranopyrazoles Aromatic Aldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-oneTriethanolamineWater900.5-1.585-95Green synthesis, simple workup, rapid reaction times.[4]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes, β-Ketoesters, and Hydrazines

This protocol is adapted from a general procedure for the synthesis of persubstituted pyrazoles using a Lewis acid catalyst.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and Yb(PFO)₃ (5 mol%).

  • Add ethanol (5 mL) to the flask.

  • Add hydrazine hydrate or the substituted hydrazine (1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the purified pyrazole derivative.

Visualization:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine Aldehyde, β-Ketoester, and Yb(PFO)₃ in Ethanol B Add Hydrazine A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate in Ice Water E->F G Filter and Wash with Cold Ethanol F->G H Dry under Vacuum G->H G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine Cyclic β-Diketone, Arylglyoxal, Arylhydrazone, and p-TsOH in DMF B Stir at 70 °C for 1-2 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Precipitate with Cold Water D->E F Filter and Wash E->F G Recrystallize from Ethanol F->G G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine Aldehyde, Malononitrile, and Triethanolamine in Water B Add 3-Methyl-1H-pyrazol-5(4H)-one A->B C Heat at 90 °C for 0.5-1.5 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Precipitated Solid E->F G Wash with Water and Cold Ethanol F->G H Dry the Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This section provides solutions to common problems.

Issue 1: Product "oiling out" during recrystallization.

This phenomenon occurs when the compound precipitates from the solution at a temperature above its melting point.[1]

  • Solution 1: Increase Solvent Volume: Add more of the primary solvent to the hot solution. This lowers the saturation temperature, facilitating crystallization at a temperature below the compound's melting point.[1]

  • Solution 2: Slow Cooling: Ensure the solution cools down as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of the product as an oil.[1]

  • Solution 3: Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]

  • Solution 4: Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Issue 2: Low yield after recrystallization.

A low recovery of the purified product can be due to several factors.[1]

  • Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of the compound in the mother liquor upon cooling.[1]

  • Solution 2: Ensure Thorough Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Solution 3: Select an Appropriate Solvent: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.

Issue 3: Presence of colored impurities.

Colored impurities can often be removed during the purification process.

  • Solution 1: Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

  • Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography can be a powerful tool for separating the desired product from colored and other impurities.

Issue 4: Product degradation during purification.

This compound is an acid chloride and is therefore highly reactive towards water and other nucleophiles. Hydrolysis to the corresponding carboxylic acid is a common degradation pathway.

  • Solution 1: Use Anhydrous Solvents: Ensure all solvents used for recrystallization or chromatography are thoroughly dried to prevent hydrolysis.

  • Solution 2: Work under Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Solution 3: Avoid Protic Solvents if Possible: While some recrystallizations of similar compounds use alcohols, these can potentially react with the acid chloride to form esters. If possible, opt for aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically:

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: The starting material for the synthesis of the acid chloride. Its presence indicates an incomplete reaction.[2]

  • Residual chlorinating agent: Depending on the synthetic route, residual thionyl chloride or oxalyl chloride and their byproducts may be present.

  • Solvent residues: Solvents used in the synthesis or workup.

  • Side-reaction products: Depending on the reaction conditions, side products from the chlorination reaction may be formed.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques are:

  • Recrystallization: This is often the first choice for purifying solid compounds. The choice of solvent is critical.

  • Column Chromatography: This technique is very effective for separating the product from impurities with different polarities.

  • Vacuum Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, based on the purification of similar pyrazole derivatives, the following solvent systems can be considered as a starting point:

  • Single Solvents: Anhydrous toluene, hexane, or dichloromethane.

  • Mixed Solvents: Hexane/ethyl acetate or hexane/acetone combinations are often used for pyrazole compounds.[1] For removing the starting carboxylic acid, which is more polar, a less polar solvent system for the recrystallization of the acid chloride would be beneficial.

Q4: What is a general procedure for column chromatography of this compound?

A4: A general procedure would involve:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present. For other pyrazole derivatives, a mixture of methanol and chloroform has been used.[3]

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot, anhydrous solvent (e.g., toluene).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification MethodCompound/DerivativeSolvent SystemPurity/YieldReference
Recrystallization3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid40% aqueous ethanol99.7% HPLC PurityCN111362874B[5]
Recrystallization4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxamideEthanol77% Yield[6]
Recrystallization4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxamiden-propanol65% Yield[6]
Column Chromatography5-methyl-4-nitro-1-phenyl-1H-pyrazolemethanol:chloroform (1:19 v/v)Not specified[3]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product (from synthesis) recrystallization Recrystallization (e.g., Toluene/Hexane) crude->recrystallization filtration Filtration & Drying recrystallization->filtration analysis1 Purity Check (TLC, NMR, HPLC) filtration->analysis1 pure_product1 Pure Product analysis1->pure_product1 Purity OK impure1 Product still impure analysis1->impure1 Purity not OK chromatography Column Chromatography (Silica, Hexane/EtOAc) impure1->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation analysis2 Purity Check (TLC, NMR, HPLC) solvent_evaporation->analysis2 pure_product2 Pure Product analysis2->pure_product2 Purity OK impure2 Product still impure analysis2->impure2 Purity not OK repurify Re-purify impure2->repurify

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempt oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase solvent volume Slow down cooling Change solvent system Use seed crystal oiling_out->solution1 Yes successful_crystallization Successful Crystallization low_yield->successful_crystallization No solution2 Minimize hot solvent volume Ensure thorough cooling Check solvent choice low_yield->solution2 Yes solution1->start Retry solution2->start Retry

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis? A1: The most prevalent methods for synthesizing pyrazole derivatives include the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1] Other significant methods are the Paal-Knorr synthesis, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][2]

Q2: Why is the yield of my pyrazole synthesis consistently low? A2: Low yields can stem from several factors, including incomplete reactions, the formation of side products, or suboptimal reaction conditions.[3][4] Key areas to investigate are reaction time and temperature, the choice and amount of catalyst, and the stability and purity of the starting materials, particularly hydrazine derivatives which can be sensitive to air and light.[3][4]

Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical precursor? A3: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1][4] Regioselectivity is influenced by the steric and electronic properties of the reactants and the reaction conditions.[1] Strategies to improve selectivity include adjusting the pH, as acidic or neutral conditions can favor different isomers, and modifying the solvent system.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[5]

Q4: What are the most effective purification techniques for pyrazole compounds? A4: Common purification techniques include fractional distillation for isomers with different boiling points, chromatography (flash, HPLC, GC), and recrystallization.[6] Recrystallization is highly effective and can be performed from a single solvent (e.g., ethanol, petroleum ether) or a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[7][8] For separating isomers or purifying certain pyrazoles, forming an acid addition salt to facilitate selective crystallization is also a powerful method.[6][9][10]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Product Yield

Question: My reaction is not going to completion, or the yield of the desired pyrazole is very low. What steps can I take to optimize it?

Answer: A systematic approach to troubleshooting low yields is essential. The following workflow can help identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes solution_time Action: Increase Reaction Time incomplete->solution_time Optimize solution_temp Action: Increase Temperature (Reflux or Microwave) incomplete->solution_temp Optimize solution_catalyst Action: Optimize Catalyst (Choice and Loading) incomplete->solution_catalyst Optimize check_sm Check Starting Material Quality side_products->check_sm No solution_conditions Action: Modify Reaction Conditions (pH, Solvent) to minimize side reactions side_products->solution_conditions Yes solution_sm Action: Purify Starting Materials (Handle hydrazines under inert gas) check_sm->solution_sm

Caption: Troubleshooting workflow for addressing low reaction yields.

Key Optimization Parameters:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed.[3]

  • Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.[3][11]

  • Catalyst: The choice of an acid or base catalyst is often critical. For Knorr synthesis, catalytic amounts of acids like acetic acid are commonly used.[3]

  • Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light. Ensure high purity of starting materials and consider handling them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Issue 2: Poor Regioselectivity

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound produces a mixture of regioisomers that are difficult to separate. How can I favor the formation of one isomer?

Answer: Controlling regioselectivity is a common challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions such as solvent and pH.

Regioselectivity_Optimization start Mixture of Regioisomers Observed cause Unsymmetrical 1,3-Dicarbonyl + Hydrazine Derivative start->cause strategies Optimization Strategies cause->strategies solvent Modify Solvent System strategies->solvent ph Adjust Reaction pH strategies->ph temp Vary Temperature strategies->temp solvent_details Test fluorinated alcohols (TFE, HFIP) vs. standard alcohols (EtOH) solvent->solvent_details ph_details Compare acidic vs. neutral conditions. Acid can alter the initial site of nucleophilic attack. ph->ph_details

Caption: Decision tree for improving regioselectivity in pyrazole synthesis.

Data on Solvent Effects: The choice of solvent can have a profound impact on the ratio of regioisomers produced. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[5]

SolventGeneral Effect on RegioselectivityReference
Ethanol (EtOH)Often results in low regioselectivity or a mixture of isomers.[5]
2,2,2-Trifluoroethanol (TFE)Can dramatically increase the formation of a single regioisomer.[1][5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Also shown to significantly improve regioselectivity, often even more than TFE.[5]
Aprotic Dipolar Solvents (DMF, NMP)Can provide better results than polar protic solvents for certain arylhydrazine reactions.[12]

Note: The specific isomer favored is highly dependent on the substrates used. This table illustrates a general trend.[1]

Issue 3: Purification Challenges

Question: My crude product is an oil or contains persistent impurities, making purification by standard methods difficult. What alternative strategies can I use?

Answer: When standard purification fails, a multi-step approach may be necessary. The following workflow outlines common purification choices.

Purification_Workflow start Crude Pyrazole Product assess Assess Physical State & Impurities start->assess is_solid Is the crude product a solid? assess->is_solid Solid is_liquid Is the crude product a liquid? assess->is_liquid Liquid/Oil chromatography Use Chromatography (Flash, HPLC, GC) assess->chromatography Complex Mixture recrystallize Attempt Recrystallization is_solid->recrystallize distill Attempt Fractional Distillation is_liquid->distill oiling_out Product 'Oiling Out'? recrystallize->oiling_out salt_formation Purify via Acid Addition Salt oiling_out->salt_formation No, but still impure oiling_solution Adjust Solvent System Slow Cooling / Use Seed Crystal oiling_out->oiling_solution Yes distill->chromatography Isomers have similar boiling points

Caption: General workflow for the purification of pyrazole products.

Troubleshooting Purification:

  • "Oiling Out" during Recrystallization: This occurs when the compound precipitates above its melting point.[7] To resolve this, add more of the primary solvent to lower the saturation point, ensure very slow cooling, or change the solvent system entirely.[7] Using a seed crystal can also induce proper crystallization.[7]

  • Colored Impurities: These can often be removed by adding a small amount of activated charcoal to the hot solution before filtering.[7]

  • Poor Separation of Isomers: If recrystallization or distillation fails to separate regioisomers, preparative chromatography (HPLC or flash) is often the most effective solution.[6]

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Pyrazole

This protocol describes a typical procedure for the reaction of a 1,3-dicarbonyl compound with a hydrazine.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base like sodium acetate may be added to liberate the free hydrazine.

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Workup: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole.[6]

Protocol 2: Purification via Acid Addition Salt Formation

This technique is particularly useful for separating isomers or purifying pyrazoles from non-basic impurities.[6]

  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[6]

  • Acid Addition: Slowly add at least one equimolar amount of an inorganic (e.g., sulfuric acid) or organic acid to the solution.[6]

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the pyrazole salt. Further cooling in an ice bath may be required.[6]

  • Isolation: Collect the salt crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., NaOH solution) to regenerate the pure pyrazole.[6]

  • Final Extraction: Extract the purified pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.[6]

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of substituted pyrazoles. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[2]

Q3: Besides the Knorr synthesis, what other methods are commonly used to synthesize substituted pyrazoles with controlled regioselectivity?

A3: Several other methods offer good regiocontrol in pyrazole synthesis:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of diazo compounds with alkynes.[3][4] Recent advancements have improved the regioselectivity of these reactions, for instance, through the use of specific catalysts or functionalized alkynes.[5] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), for example, enable the regioselective synthesis of 1,4-disubstituted pyrazoles.[5]

  • Reaction of N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach has been shown to proceed with complete regioselectivity, providing 1,3,5-trisubstituted pyrazoles.[6][7]

  • Multicomponent Reactions: One-pot multicomponent reactions can provide highly regioselective access to complex pyrazole derivatives.[4]

  • Reaction of Hydrazones with Nitroolefins: This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[8]

Troubleshooting Guides

Problem: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

Solution:

  • Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to dramatically improve regioselectivity in favor of one isomer.[2] Consider replacing traditional solvents like ethanol with these alternatives.

  • pH Adjustment: The pH of the reaction can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile.[1] Experimenting with acidic, basic, or neutral conditions may favor the formation of your desired regioisomer. For instance, reactions catalyzed by acetic acid in DMSO or ethanol have been shown to improve selectivity.[3]

  • Temperature Control: Carefully controlling the reaction temperature can sometimes influence the kinetic versus thermodynamic product distribution, which may affect the regioisomeric ratio.

  • Catalyst Screening: For certain reaction types, such as 1,3-dipolar cycloadditions, the choice of catalyst (e.g., copper, silver) can be crucial for controlling regioselectivity.[5][9]

Problem: My pyrazole synthesis reaction has a low yield. What are the possible causes and solutions?

Solution:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower yields.[10]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[10] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[10]

  • Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway.[11] Experiment with different solvents and temperatures to minimize the formation of side products.[11]

  • Stoichiometry: Carefully control the stoichiometry of your reactants, as an excess of one reactant may favor side reactions.[11]

Problem: A mixture of pyrazole regioisomers has formed. How can I separate them?

Solution:

  • Thin-Layer Chromatography (TLC) Analysis: Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent and gradually increase the polarity.[1]

  • Column Chromatography: Once a suitable solvent system is identified, preparative column chromatography is the most common method for separating regioisomers. Careful packing of the column and slow elution are key to achieving good separation.

  • Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. This may require screening a variety of solvents to find one that selectively crystallizes one isomer while leaving the other in solution.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine

Entry1,3-DiketoneSolventRatio of Regioisomers (Desired:Undesired)Total Yield (%)
11aEtOH1:1.375
21aTFE85:1580
31aHFIP97:382
41bEtOHLow selectivity70
51bTFE90:1078
61bHFIP>99:185
71cEtOH1:168
81cHFIP95:575

Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[2] The desired regioisomer is the 3-trifluoromethyl derivative.

Experimental Protocols

Key Experiment: Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine with improved regioselectivity using a fluorinated alcohol as the solvent.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_A Attack at Carbonyl A Diketone->Attack_A Attack_B Attack at Carbonyl B Diketone->Attack_B Hydrazine Substituted Hydrazine Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Cyclization Intermediate_B Intermediate B Attack_B->Intermediate_B Cyclization Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow Start Poor Regioselectivity Observed (Mixture of Isomers) Solvent Change Solvent (e.g., EtOH to TFE/HFIP) Start->Solvent pH Adjust Reaction pH (Acidic/Basic/Neutral) Start->pH Temperature Modify Temperature Start->Temperature Check Analyze Regioisomeric Ratio Solvent->Check pH->Check Temperature->Check Success Desired Regioselectivity Achieved Check->Success Yes Failure Still Poor Selectivity Check->Failure No Purify Proceed to Purification (Chromatography/Recrystallization) Success->Purify Failure->Start Re-evaluate Strategy

Caption: A logical workflow for troubleshooting poor pyrazole regioselectivity.

References

Technical Support Center: Stability and Degradation of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are highly reactive and indispensable reagents in organic synthesis, valued for their efficiency in acylation reactions. However, their high reactivity also makes them susceptible to degradation, posing challenges in storage, handling, and experimental reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation of acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl chloride degradation?

A1: The primary cause of acyl chloride degradation is their high susceptibility to nucleophilic attack. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes acyl chlorides readily reactive with various nucleophiles, leading to their decomposition.

The most common degradation pathway is hydrolysis , which occurs upon contact with water, even atmospheric moisture.[2][3] This reaction is typically rapid and exothermic, yielding the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3] Other common degradation pathways include reactions with:

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Carboxylic acids: to form acid anhydrides.

Q2: How can I visually identify a degraded acyl chloride?

A2: A pure acyl chloride is typically a colorless to pale yellow liquid.[2] Signs of degradation include:

  • Fuming in air: This is a result of the acyl chloride reacting with atmospheric moisture to produce HCl gas, which then appears as white fumes.[2]

  • Cloudiness or precipitation: The formation of the corresponding carboxylic acid, which may be a solid or have lower solubility in the acyl chloride, can lead to a cloudy appearance or the formation of a precipitate.

  • Discoloration: While some pure acyl chlorides have a slight color, a noticeable change in color, often darkening, can indicate the presence of impurities from degradation or side reactions during synthesis.[4]

Q3: What are the ideal storage conditions for acyl chlorides to minimize degradation?

A3: To ensure the longevity and purity of acyl chlorides, proper storage is crucial. The following conditions are recommended:

  • Anhydrous Environment: Acyl chlorides must be rigorously protected from moisture.[5][6] They should be stored in tightly sealed containers, preferably with a PTFE-lined cap. Storing them inside a desiccator containing a suitable drying agent can provide an additional layer of protection.[6]

  • Inert Atmosphere: For long-term storage or for particularly sensitive acyl chlorides, blanketing the container with an inert gas such as nitrogen or argon is highly recommended to displace air and moisture.[5]

  • Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[7] Refrigeration is often suitable, but ensure the container is sealed tightly to prevent condensation upon removal.

  • Material Compatibility: Glass bottles are the preferred storage containers. Avoid plastic containers for long-term storage as some plastics can be slowly penetrated by acyl chlorides.[7]

Troubleshooting Guides

Issue 1: My reaction with an acyl chloride is giving low yields or unexpected byproducts.

Possible Cause 1: Degraded Acyl Chloride

  • Troubleshooting: Before starting a reaction, it is crucial to assess the quality of your acyl chloride. If the reagent is old or has been improperly stored, it may have partially hydrolyzed to the corresponding carboxylic acid. This carboxylic acid will not participate in the desired acylation reaction and can complicate purification.

  • Solution: If degradation is suspected, purify the acyl chloride by distillation before use.[4] It is important to perform the distillation under anhydrous conditions and, for high-boiling point acyl chlorides, under reduced pressure.

Possible Cause 2: Presence of Moisture in the Reaction

  • Troubleshooting: Even trace amounts of water in your reaction solvent or on your glassware can hydrolyze the acyl chloride, reducing the yield of your desired product.

  • Solution:

    • Use freshly distilled, anhydrous solvents.

    • Flame-dry or oven-dry all glassware before use and allow it to cool in a desiccator or under a stream of inert gas.

    • Run the reaction under an inert atmosphere (nitrogen or argon).

Possible Cause 3: Inappropriate Reaction Conditions

  • Troubleshooting: The high reactivity of acyl chlorides can sometimes lead to side reactions if the conditions are not optimized.

  • Solution:

    • Temperature Control: Many reactions with acyl chlorides are exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of byproducts.

    • Use of a Base: In reactions with nucleophiles like alcohols or amines, the byproduct HCl can protonate the nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as pyridine or triethylamine, is often necessary to scavenge the HCl produced.[8]

Issue 2: My acyl chloride appears cloudy or has solidified in the bottle.
  • Troubleshooting: This is a clear indication of hydrolysis. The solid is likely the corresponding carboxylic acid.

  • Solution: The acyl chloride must be purified before use. Fractional distillation is the most common method to separate the acyl chloride from the less volatile carboxylic acid.[4] For solid acyl chlorides, recrystallization from a non-polar, anhydrous solvent may be possible.[5]

Data Presentation

The stability of acyl chlorides is highly dependent on their structure and the conditions to which they are exposed. The following tables provide a summary of available quantitative data on the hydrolysis rates of some common acyl chlorides.

Table 1: Hydrolysis Rate Constants of Benzoyl Chloride in Various Solvents at 25°C

Solvent SystemRate Constant (k, min⁻¹)Reference
95% Ethanol/5% Water0.00949[2]
Acetone with 6.22% Water0.0042[2]
Dioxane with 1 mol/L Water1.25 L/mol·min[4]

Table 2: Relative Solvolysis Rates of Benzoyl Halides in 97% Hexafluoroisopropanol/Water at 25°C

Acyl HalideRate Constant (s⁻¹)Relative RateReference
Benzoyl Fluoride1.1 x 10⁻⁷1[8]
Benzoyl Chloride3.7 x 10⁻⁴3364[8]

Experimental Protocols

Protocol 1: Purity Assessment of Acyl Chlorides by HPLC with Derivatization

Direct analysis of highly reactive acyl chlorides by HPLC is challenging. A common and effective method involves derivatization to a more stable compound prior to analysis.[9] This protocol describes a general method using 2-nitrophenylhydrazine as a derivatizing agent.[9][10]

Objective: To determine the purity of an acyl chloride sample by quantifying the derivatized product.

Methodology:

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

    • Sample Solution: In an inert atmosphere (e.g., a glove box), accurately weigh a small amount of the acyl chloride and dissolve it in anhydrous acetonitrile to a known concentration.

  • Derivatization Procedure:

    • In a clean, dry vial, mix a known volume of the sample solution with the derivatizing reagent solution. A typical molar ratio of derivatizing reagent to acyl chloride is 14.5:1.[11]

    • Allow the reaction to proceed at room temperature for 30 minutes.[10]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 395 nm.[10]

    • Quantification: Create a calibration curve using a pure standard of the derivatized acyl chloride. The purity of the original acyl chloride sample can be calculated based on the concentration of the derivative determined from the calibration curve.

Protocol 2: Monitoring Acyl Chloride Degradation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products of acyl chlorides.

Objective: To identify and quantify the degradation products of an acyl chloride after exposure to specific conditions.

Methodology:

  • Sample Preparation:

    • Expose a known amount of the acyl chloride to the desired degradation conditions (e.g., a specific temperature and humidity) for a set period.

    • Dissolve a small, accurately weighed amount of the stressed sample in a dry, inert solvent such as dichloromethane or hexane.

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often suitable.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV.

    • Data Analysis: Identify the degradation products by comparing their mass spectra to a library of known compounds. Quantify the products by creating calibration curves with pure standards of the expected degradation products.

Visualizations

DegradationPathways AcylChloride Acyl Chloride (R-COCl) CarboxylicAcid_product Carboxylic Acid (R-COOH) + HCl AcylChloride->CarboxylicAcid_product Hydrolysis Ester Ester (R-COOR') + HCl AcylChloride->Ester Alcoholysis Amide Amide (R-CONR'₂) + HCl AcylChloride->Amide Aminolysis Anhydride Acid Anhydride (R-CO-O-CO-R') + HCl AcylChloride->Anhydride Reaction with Carboxylic Acid Water Water (H₂O) Alcohol Alcohol (R'-OH) Amine Amine (R'₂NH) CarboxylicAcid_reagent Carboxylic Acid (R'-COOH)

Caption: Primary degradation pathways of acyl chlorides.

ExperimentalWorkflow_HPLC cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis AcylChloride_Sample Acyl Chloride Sample Derivatization Derivatization Reaction AcylChloride_Sample->Derivatization Derivatizing_Reagent Derivatizing Reagent (e.g., 2-Nitrophenylhydrazine) Derivatizing_Reagent->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Workflow for acyl chloride purity analysis by HPLC.

References

alternative reagents for the synthesis of pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting pyrazole-4-carboxylic acid to pyrazole-4-carbonyl chloride?

The most frequently employed reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used.

Q2: What are the advantages of using oxalyl chloride over thionyl chloride?

Oxalyl chloride often provides cleaner reactions with byproducts (CO, CO₂, HCl) that are entirely gaseous, simplifying purification.[2] The reaction with oxalyl chloride, typically catalyzed by a small amount of N,N-dimethylformamide (DMF), can often be run at room temperature.

Q3: Can I use thionyl chloride without a solvent?

Yes, using neat thionyl chloride at reflux is a common procedure for converting carboxylic acids to acid chlorides.[1] However, for sensitive substrates, the use of an inert solvent like dichloromethane (DCM) or chloroform can be advantageous to moderate the reaction.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester, which can be easily visualized on a TLC plate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

Q5: What is the stability of pyrazole-4-carbonyl chloride?

Pyrazole-4-carbonyl chloride is a reactive compound and is sensitive to moisture. It should be used in subsequent reactions as soon as possible after its preparation or stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) to prevent hydrolysis back to the carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent.- Low reaction temperature or short reaction time.- Poor quality of the chlorinating agent.- Use a slight excess of the chlorinating agent (1.1-1.5 equivalents).- Increase the reaction temperature or prolong the reaction time.- Use freshly distilled or a new bottle of the chlorinating agent.
Low Yield - Hydrolysis of the product during workup.- Side reactions.- Inefficient purification.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents for workup.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.- Choose an appropriate purification method (see purification section).
Product is difficult to purify - Presence of unreacted starting material.- Formation of colored impurities.- Contamination with byproducts (e.g., from DMF in oxalyl chloride reactions).- Ensure the reaction goes to completion.- Treat the crude product with a non-polar solvent (e.g., hexane) to precipitate the product and wash away impurities.- For oxalyl chloride reactions, ensure only a catalytic amount of DMF is used.
Side reaction: Dimerization In some cases, particularly with 5-hydroxypyrazole-4-carboxylates, treatment with thionyl chloride can lead to dimerization instead of the formation of the acid chloride.- Use a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF.- Carefully control the reaction temperature.
Side reaction: Chlorination of the pyrazole ring While less common for the 4-carbonyl chloride synthesis, aggressive chlorinating conditions could potentially lead to chlorination on the pyrazole ring, especially if activated.- Use stoichiometric amounts of the chlorinating agent.- Avoid excessively high temperatures.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add pyrazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 1.5 eq) to the flask. This can be done neat or in an inert solvent like dichloromethane (DCM) or chloroform.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude pyrazole-4-carbonyl chloride can often be used directly in the next step. If purification is necessary, it can be recrystallized from an anhydrous non-polar solvent or purified by short-path distillation under high vacuum.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride ((COCl)₂, 1.2 eq) to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO and CO₂) will be observed.

  • Workup: Once the reaction is complete (cessation of gas evolution and TLC confirmation), the solvent and volatile byproducts can be removed under reduced pressure.

  • Purification: The resulting crude pyrazole-4-carbonyl chloride is typically of high purity and can be used without further purification.

Reagent Comparison

ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux, neat or in solventSO₂, HCl (gaseous)Inexpensive, readily availableCan lead to charring with sensitive substrates, excess reagent needs to be removed.
Oxalyl Chloride ((COCl)₂) Room temperature, in DCM with cat. DMFCO, CO₂, HCl (gaseous)Mild conditions, volatile byproductsMore expensive than SOCl₂, DMF can sometimes be difficult to remove completely.
Phosphorus Pentachloride (PCl₅) Room temperature or gentle heatingPOCl₃, HClEffective for a wide range of carboxylic acidsSolid reagent, byproduct (POCl₃) has a high boiling point and can be difficult to separate.

Diagrams

experimental_workflow start Pyrazole-4-carboxylic Acid reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) start->reagent Add reaction Reaction (Heating or RT) reagent->reaction Initiate workup Workup (Removal of excess reagent and solvent) reaction->workup Quench & Isolate product Pyrazole-4-carbonyl Chloride workup->product Purify

Caption: General experimental workflow for the synthesis of pyrazole-4-carbonyl chloride.

troubleshooting_logic start Reaction Outcome? incomplete Incomplete Reaction start->incomplete Incomplete low_yield Low Yield start->low_yield Low Yield impure Impure Product start->impure Impure success Successful Synthesis start->success Complete & Pure check_reagents Increase reagent/time/temp incomplete->check_reagents check_workup Anhydrous conditions low_yield->check_workup check_purification Optimize purification impure->check_purification

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

work-up procedures for reactions involving 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling reactions and work-up procedures involving 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a reactive acyl chloride, a derivative of a carboxylic acid.[1] Its high reactivity makes it an excellent electrophile for nucleophilic acyl substitution reactions.[2][3] It is primarily used in organic synthesis to form amides by reacting with primary or secondary amines and to form esters by reacting with alcohols.[3][4] These pyrazole-containing amides and esters are common structural motifs in pharmaceuticals and agrochemicals.[5][6][7]

Q2: Why is it critical to use anhydrous (dry) conditions for reactions with this reagent?

A2: Acyl chlorides are highly susceptible to hydrolysis. This compound reacts readily with water, even atmospheric moisture, to hydrolyze back to the corresponding and less reactive 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[3][8] This not only consumes the starting material but also introduces an acidic impurity that can complicate product purification. Therefore, using dry solvents, glassware, and an inert atmosphere (like nitrogen or argon) is crucial to ensure high product yield.

Q3: What is the purpose of adding a base, such as triethylamine or pyridine, to the reaction mixture?

A3: The reaction between an acyl chloride and a nucleophile (like an amine or alcohol) produces one equivalent of hydrogen chloride (HCl) as a byproduct.[4] This acid can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, often called an "acid scavenger," is added to neutralize the generated HCl, protecting the nucleophile and driving the reaction to completion.[8] If an amine is the nucleophile, two equivalents of the amine can be used, where one acts as the nucleophile and the second acts as the base.[8]

Q4: How should I properly quench a reaction involving unreacted this compound?

A4: To safely neutralize any excess, highly reactive acyl chloride before work-up, the reaction should be "quenched." This is typically done by slowly adding a proton source to the cooled reaction mixture. Common quenching agents include water, ice, or a dilute aqueous solution of a weak base like sodium bicarbonate. This process converts the remaining acyl chloride into the more stable and water-soluble carboxylate salt, which can be easily removed in the aqueous phase during extraction.

Q5: My final amide product appears to have some water solubility. How can I adjust the work-up to minimize product loss?

A5: If your product is polar and shows solubility in the aqueous layer, you can modify the extraction procedure. First, perform "salting out" by saturating the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds. Additionally, use a more polar extraction solvent like ethyl acetate and perform multiple extractions (e.g., 3-5 times) to maximize the recovery of your product from the aqueous phase.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reagents or solvents were not anhydrous, leading to hydrolysis of the acyl chloride. 2. Insufficient base was used to scavenge HCl byproduct. 3. The nucleophile (amine/alcohol) is not reactive enough.1. Ensure all glassware is oven-dried, use freshly distilled or anhydrous grade solvents, and run the reaction under an inert atmosphere. 2. Use at least one equivalent of a tertiary amine base (e.g., triethylamine) or two equivalents of the reacting amine.[8] 3. Consider increasing the reaction temperature or using a catalyst if applicable.
Product is Contaminated with Starting Amine/Alcohol 1. The reaction did not go to completion. 2. Incorrect stoichiometry (excess nucleophile).1. Increase reaction time or temperature. Monitor the reaction by TLC. 2. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. Caution: Ensure your product is stable to acid.
Product is Contaminated with 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 1. Hydrolysis of the starting acyl chloride due to moisture. 2. Incomplete quenching or insufficient basic wash during work-up.1. Wash the organic layer thoroughly with a mild base (e.g., saturated sodium bicarbonate or 1M sodium carbonate solution). The acidic carboxylic acid will be converted to its salt and extracted into the aqueous layer. Perform multiple washes if necessary.
A Stable Emulsion Forms During Extraction 1. High concentration of reagents or formation of salts. 2. The solvent system is not optimal.1. Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Allow the mixture to stand for a longer period. 3. If the emulsion persists, filter the entire mixture through a pad of Celite.

Experimental Protocols

General Aqueous Work-up Procedure for Amide Synthesis

This protocol outlines a standard procedure following the reaction of this compound with a primary or secondary amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base.

  • Cooling and Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction vessel in an ice bath to 0°C. Slowly and carefully add deionized water or crushed ice while stirring to quench any unreacted acyl chloride.

  • Dilution and Phase Separation: Transfer the mixture to a separatory funnel. Dilute with the organic solvent used in the reaction (e.g., DCM or ethyl acetate). If the product has moderate polarity, ethyl acetate is preferred for better recovery.

  • Acidic Wash (Optional): To remove excess amine and the tertiary amine base, wash the organic layer with a 1M HCl solution. Collect the organic layer. Skip this step if your product is acid-sensitive.

  • Neutral Wash: Wash the organic layer with deionized water to remove water-soluble impurities.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid byproduct. Continue washing until CO₂ evolution ceases.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can then be purified by recrystallization or flash column chromatography.

Visualization

Workflow for Amide Synthesis and Work-up

reaction_workflow Reactants Reactants: - Amine/Alcohol - this compound - Anhydrous Solvent Reaction Reaction (Inert Atmosphere, 0°C to RT) Reactants->Reaction Quench Quench (Add H₂O or ice) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction OrganicPhase Organic Phase Extraction->OrganicPhase AqueousPhase Aqueous Phase (Waste) Extraction->AqueousPhase Wash_Acid Wash (Optional) (dil. HCl) OrganicPhase->Wash_Acid Wash_Base Wash (sat. NaHCO₃) Wash_Acid->Wash_Base Wash_Brine Wash (Brine) Wash_Base->Wash_Brine Drying Dry (e.g., Na₂SO₄) Wash_Brine->Drying Concentrate Concentrate (Rotary Evaporator) Drying->Concentrate Purify Purification (Chromatography or Recrystallization) Concentrate->Purify Product Pure Amide/Ester Product Purify->Product

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient pyrazole synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked questions (FAQs)

Q1: What are the most common catalytic systems for pyrazole synthesis?

A1: The most prevalent methods for pyrazoline synthesis often involve acid catalysis, particularly in the classic Knorr synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine.[1][2] More contemporary and efficient approaches include multicomponent reactions (MCRs) that can be catalyzed by a variety of substances, including Lewis acids like lithium perchlorate, nano-ZnO, and various heterogeneous catalysts.[3] For specific applications, metal-catalyzed methods, such as those employing ruthenium for hydrogen transfer catalysis from 1,3-diols, offer alternative synthetic routes.[4][5]

Q2: How does the choice of catalyst influence the regioselectivity of the pyrazole synthesis?

A2: The catalyst can play a crucial role in determining the regioselectivity of the reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[6] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[6] The use of solid acid catalysts like Amberlyst-70 has also been shown to direct the reaction towards a specific regioisomer.[6]

Q3: My reaction yield is consistently low. What are the likely catalyst-related causes?

A3: Low yields can stem from several catalyst-related issues. The choice of catalyst and its amount are critical. For Knorr-type syntheses, a catalytic amount of a protic acid is often necessary to facilitate imine formation.[7] In some cases, a more potent Lewis acid or a specific heterogeneous catalyst like nano-ZnO might be required to improve yields.[3][7] Catalyst deactivation, poisoning by impurities in the starting materials, or incomplete catalyst recovery in the case of heterogeneous catalysts can also significantly reduce yields.

Q4: I am observing the formation of colored impurities in my reaction. Is this related to the catalyst?

A4: The formation of yellow or red impurities can be due to the decomposition of the hydrazine starting material, which can sometimes be influenced by the reaction conditions, including the acidity provided by the catalyst.[8] While not always directly caused by the catalyst itself, the reaction environment it creates can promote these side reactions.

Troubleshooting Guides

Issue 1: Poor Yield and Low Conversion Rate
Symptom Possible Catalyst-Related Cause Troubleshooting Steps
TLC/LC-MS analysis shows a significant amount of unreacted starting materials.Inactive or Insufficient Catalyst: The catalyst may not be active enough for the specific substrates, or the amount used is too low.- Increase the catalyst loading incrementally. - Switch to a more effective catalyst. For instance, if a mild acid catalyst is not working, consider a stronger Lewis acid or a heterogeneous catalyst known for high activity, such as nano-ZnO.[3]
The reaction starts but does not proceed to completion.Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This is more common with heterogeneous catalysts.- Ensure starting materials are pure to avoid catalyst poisoning. - For heterogeneous catalysts, consider regeneration if possible (see Issue 3). - In some cases, adding a fresh batch of catalyst mid-reaction might help.
The desired product is formed, but along with significant byproducts.Incorrect Catalyst Choice: The catalyst might be promoting side reactions.- Screen different types of catalysts (e.g., protic vs. Lewis acids, homogeneous vs. heterogeneous) to find one that is more selective for the desired transformation.
Issue 2: Formation of Regioisomers with Unsymmetrical Substrates
Symptom Possible Catalyst-Related Cause Troubleshooting Steps
NMR analysis of the crude product shows a mixture of two or more pyrazole isomers.Lack of Regiocontrol by the Catalyst: The catalyst may not be effectively directing the nucleophilic attack of the hydrazine to a specific carbonyl group.- pH Adjustment: If using an acid catalyst, carefully control the pH. Different pH levels can favor the formation of different regioisomers.[6] - Catalyst Screening: Test different catalysts. For example, solid acid catalysts like Amberlyst-70 have been reported to improve regioselectivity.[6] - Solvent Effects: The solvent can work in concert with the catalyst to influence regioselectivity. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) which have been shown to increase regioselectivity in some cases.[6]
Issue 3: Deactivation and Regeneration of Heterogeneous Catalysts (e.g., nano-ZnO)
Symptom Possible Cause Troubleshooting and Regeneration
Decreased catalytic activity after the first use.Fouling: Deposition of organic residues or byproducts on the catalyst surface, blocking active sites.- Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed species. - Calcination: For robust inorganic catalysts like nano-ZnO, gentle calcination (heating in air at a controlled temperature) can burn off organic residues and regenerate the catalyst. The optimal temperature should be determined experimentally to avoid sintering.
Gradual loss of activity over several cycles.Sintering: Thermal degradation leading to a loss of active surface area.- Optimize reaction temperature to the lowest effective level to minimize thermal stress on the catalyst. - If sintering is suspected, characterization techniques like XRD or BET can confirm changes in crystallite size and surface area.
Sudden and complete loss of activity.Poisoning: Strong chemisorption of impurities (e.g., sulfur or nitrogen compounds) from the reactants or solvent onto the active sites.- Purify Reactants: Ensure the purity of all starting materials and solvents. - Regeneration: Depending on the poison, specific chemical treatments may be required for regeneration, though this can be challenging. For some types of poisoning, calcination might be effective.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Substituted Pyrazoles

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Glacial Acetic Acid Ethyl acetoacetate, PhenylhydrazineNoneReflux1 hHigh (not specified)[1]
Nano-ZnO Ethyl acetoacetate, PhenylhydrazineEthanolRT30 min95[3]
AgOTf (1 mol%) Trifluoromethylated ynone, Aryl hydrazineNot specifiedRT1 hup to 99[3]
Copper Triflate / --INVALID-LINK-- α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazineNot specifiedNot specifiedNot specifiedGood (not specified)[3]
RuH2(CO)(PPh3)3 / Xantphos 2-alkyl-1,3-diol, PhenylhydrazineToluene11024 h84[5]
Amberlyst-70 1,3-diketone, ArylhydrazineNot specifiedRTNot specifiedGood (not specified)[3]

Note: The yields and reaction conditions are highly substrate-dependent. This table provides a general comparison based on reported examples.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis using Acetic Acid Catalyst

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Protocol 2: Multicomponent Synthesis of Pyranopyrazoles using Nano-ZnO Catalyst

This protocol details the one-pot, four-component synthesis of 6-amino-3-methyl-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Nano-ZnO (25 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (25 mg) is stirred in water (5 mL) at room temperature.[9]

  • The progress of the reaction is monitored by TLC. The reaction is typically complete within 10-20 minutes.[9]

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.[9]

  • The solid product is washed with water and then recrystallized from hot ethanol to afford the pure pyranopyrazole derivative.[9]

  • The nano-ZnO catalyst can be recovered from the filtrate by simple filtration, washed, dried, and reused for subsequent reactions.

Protocol 3: Ruthenium-Catalyzed Pyrazole Synthesis from a 1,3-Diol

This protocol describes the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and hydrazines via hydrogen transfer catalysis.[5]

Materials:

  • RuH2(CO)(PPh3)3 (0.03 equiv)

  • Xantphos (0.03 equiv)

  • 1,3-Diol (1.00 equiv)

  • Hydrazine (1.00 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Crotonitrile (serves as a hydrogen acceptor)

  • Acetic acid (AcOH)

Procedure:

  • To an oven-dried round-bottom flask containing a stir bar, add RuH2(CO)(PPh3)3 (0.03 equiv), Xantphos (0.03 equiv), the 1,3-diol (1.00 equiv), and the hydrazine (1.00 equiv).

  • Add the anhydrous solvent, crotonitrile (2.20 equiv), and acetic acid (15 mol %).[5]

  • Fit the flask with a reflux condenser and heat the reaction mixture at 110 °C under a nitrogen atmosphere.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is then purified by column chromatography on silica gel.

Mandatory Visualization

Knorr_Synthesis_Regioisomers cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_on_C1 Attack on Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_on_C1 Attack_on_C2 Attack on Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_on_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_on_C1 Substituted_Hydrazine->Attack_on_C2 Catalyst Acid Catalyst Catalyst->Attack_on_C1 Catalyst->Attack_on_C2 Hydrazone_1 Hydrazone Intermediate 1 Attack_on_C1->Hydrazone_1 Condensation Hydrazone_2 Hydrazone Intermediate 2 Attack_on_C2->Hydrazone_2 Condensation Regioisomer_1 Regioisomer 1 Hydrazone_1->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Hydrazone_2->Regioisomer_2 Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure? Check_Purity->Impure Optimize_Conditions Optimize Reaction Conditions Suboptimal Suboptimal? Optimize_Conditions->Suboptimal Evaluate_Catalyst Evaluate Catalyst Performance Inefficient Inefficient? Evaluate_Catalyst->Inefficient Impure->Optimize_Conditions No Purify Purify Starting Materials Impure->Purify Yes Suboptimal->Evaluate_Catalyst No Adjust_Temp_Time Adjust Temperature and/or Time Suboptimal->Adjust_Temp_Time Yes Change_Catalyst Change Catalyst Type or Loading Inefficient->Change_Catalyst Yes End Improved Yield Inefficient->End No Purify->Optimize_Conditions Adjust_Temp_Time->Evaluate_Catalyst Change_Catalyst->End Ruthenium_Catalytic_Cycle Postulated Catalytic Cycle for Ru-Catalyzed Pyrazole Synthesis from 1,3-Diols Ru_dihydride Ru(II) Dihydride Catalyst Ru_alkoxide Ru Alkoxide (4) Ru_dihydride->Ru_alkoxide + 1,3-Diol - H2 Aldehyde_complex Aldehyde-Ru Complex (5) Ru_alkoxide->Aldehyde_complex Dehydrogenation Hydrazone_formation β-Hydroxy Hydrazone Formation (6) Aldehyde_complex->Hydrazone_formation + Hydrazine (dissociation/condensation) Ru_alkoxide_2 Ruthenium Alkoxide (7) Hydrazone_formation->Ru_alkoxide_2 Hydrogen Transfer to Crotonitrile Butyronitrile Butyronitrile Hydrazone_formation->Butyronitrile Pyrazole_release Pyrazole Release Ru_alkoxide_2->Pyrazole_release Dehydrogenation & Cyclization Pyrazole_release->Ru_dihydride Regeneration Pyrazole Pyrazole Pyrazole_release->Pyrazole Crotononitrile Crotononitrile Crotononitrile->Ru_dihydride Migratory Insertion Crotononitrile->Hydrazone_formation 1,3-Diol 1,3-Diol 1,3-Diol->Ru_alkoxide Hydrazine Hydrazine Hydrazine->Hydrazone_formation

References

Technical Support Center: Synthesis and Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of pyrazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in pyrazole synthesis?

A1: Impurities in pyrazole synthesis can be broadly categorized as follows:

  • Regioisomers: These are a significant issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, as the initial reaction can occur at two different sites, leading to a mixture of products.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine derivatives in the crude product. The purity of starting materials is crucial, as impurities within them can lead to side reactions.[1]

  • Side-Reaction Products: Various side reactions can occur, including the formation of stable intermediates that fail to dehydrate to the final pyrazole, or ring-opened and rearranged products, especially with highly reactive functional groups.[2]

  • Oxidation Products: The final pyrazole compound, particularly those with sensitive groups like hydrazinyl moieties, can oxidize upon exposure to air, often resulting in a yellow or brown coloration.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps can remain in the final product.

Q2: How can I minimize the formation of regioisomers?

A2: Controlling regioselectivity is a primary challenge. The outcome is influenced by both steric and electronic factors of the substituents on the reactants.[1] Strategies to improve selectivity include:

  • Solvent Choice: The polarity of the solvent can influence which regioisomer is favored.[2]

  • pH Control: Acidic or basic conditions can direct the reaction toward a specific isomer. For instance, reactions with aryl hydrazine hydrochlorides in solvents like ethanol often proceed under acidic conditions, which can favor one isomer, while basic conditions might favor the other.[1]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder attack at one carbonyl group, thereby favoring the formation of a single regioisomer.[1][4]

  • Catalyst Selection: Specific catalysts can be employed to direct the N-alkylation to a particular nitrogen atom in the pyrazole ring.[5]

Q3: My purified pyrazole derivative is yellow or brown instead of white. What is the cause?

A3: A yellow or brown coloration often points to the presence of oxidized impurities.[3] This is particularly common if the pyrazole has functional groups sensitive to air, such as a hydrazinyl group (-NHNH₂).[3] The discoloration can also arise from colored impurities in the starting materials, especially certain hydrazine salts like phenylhydrazine hydrochloride.[1] To remove these colored impurities, you can treat the solution of your compound with activated charcoal during the recrystallization process.[6]

Q4: My final product is an oil and will not crystallize. What should I do?

A4: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point.[6] If your product is an oil, consider the following steps:

  • Confirm Purity: The oily nature might be due to significant impurities. Analyze a sample by TLC or LC-MS to check for multiple components. If it is impure, further purification by column chromatography is necessary before attempting crystallization again.[3]

  • Optimize Recrystallization:

    • Increase Solvent Volume: Add more of the primary solvent to lower the saturation point.[6]

    • Slow Cooling: Allow the solution to cool very slowly. Using an insulated container can help.[6]

    • Change Solvent System: Experiment with different solvents or a mixed-solvent system.[6]

    • Use a Seed Crystal: Adding a tiny crystal of the pure solid product can induce crystallization.[6]

  • Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes). Stirring or sonicating the mixture can sometimes induce solidification.[3]

Troubleshooting Guides

Problem: Low Yield in Pyrazole Synthesis

Question: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors.[1] A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can trigger side reactions, which consume starting materials and reduce the final yield.[1] Hydrazine derivatives, in particular, can degrade over time and should ideally be from a fresh source.[1]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the reactant ratio is correct. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes help drive the reaction to completion.[1]

    • Temperature and Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and temperature. In some cases, stable intermediates may form that require higher temperatures or a dehydrating agent to convert to the final product.[1][2]

    • pH: If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can be beneficial by neutralizing the acid formed, which may promote the formation of byproducts.[1]

  • Evaluate Potential Side Reactions: Be aware of common side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can significantly lower the yield of the desired product.[1]

G cluster_start cluster_check Initial Checks cluster_analysis Analysis of Crude Mixture cluster_optimization Optimization Steps cluster_end start Low Yield Observed purity Assess Starting Material Purity start->purity conditions Review Reaction Conditions (T, t, pH) tlc_lcms Analyze Crude by TLC / LC-MS purity->tlc_lcms conditions->tlc_lcms incomplete Incomplete Reaction? tlc_lcms->incomplete side_products Side Products Present? incomplete->side_products No optimize_time_temp Optimize Time/ Temperature incomplete->optimize_time_temp Yes optimize_reagents Use Fresh/Purified Reagents side_products->optimize_reagents Yes (from impure starting materials) adjust_ph Adjust pH (e.g., add base) side_products->adjust_ph Yes (pH-dependent side reactions) isolate_characterize Isolate & Characterize Side Products side_products->isolate_characterize Yes (unknown byproducts) end_node Improved Yield side_products->end_node No optimize_time_temp->end_node optimize_reagents->end_node adjust_ph->end_node isolate_characterize->end_node

Caption: A logical workflow for troubleshooting low pyrazole yield.

Problem: Purification by Column Chromatography is Ineffective

Question: I am losing most of my basic pyrazole derivative on the silica column, or it is streaking badly. How can I improve the separation?

Answer: The basic nitrogen atoms in pyrazole derivatives can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation, severe peak tailing, and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.[3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before packing the column. This is the most common and effective solution. Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, typically triethylamine (~0.5-1% of the total solvent volume).[3] This will minimize the strong interactions and allow your compound to elute properly.

  • Optimize the Eluent System:

    • Use a solvent system that provides a good separation and an Rf value of approximately 0.3 for your target compound on a TLC plate (pre-treated with triethylamine).[3]

    • Common solvent systems include Hexane:Ethyl Acetate and Dichloromethane:Methanol.[3]

  • Consider an Alternative Stationary Phase: If deactivating silica is not sufficient, consider using a more inert stationary phase like neutral alumina, which is less acidic and often provides better results for basic compounds.[3]

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification MethodPrinciple of SeparationBest ForTypical PurityTypical RecoveryKey Considerations
Recrystallization Differential solubility at different temperaturesHigh initial purity (>90%) crude products>99%60-90%Risk of "oiling out"; requires finding a suitable solvent system.[6]
Column Chromatography Differential adsorption to a stationary phaseComplex mixtures, low initial purity, isomer separation>98%50-85%Basic pyrazoles may bind to acidic silica gel; deactivation is often needed.[3]
Acid-Base Extraction Differential solubility in acidic/basic aqueous solutionsSeparating acidic or basic pyrazoles from neutral impurities>95%70-95%Compound must be stable to pH changes; requires immiscible solvents.[7]
Preparative HPLC High-resolution separation on a reverse-phase columnDifficult-to-separate isomers or high-purity requirements>99.5%40-80%Expensive and requires specialized equipment; scalable for isolation.[8]

Table 2: Recommended Solvents for Recrystallization of Pyrazole Derivatives

Solvent / SystemTypePolarityRecommended For
Ethanol, MethanolProticHighPolar pyrazole derivatives.[6]
Ethyl AcetateAproticMediumModerately polar derivatives.[7]
Cyclohexane, HexaneNon-polarLowNon-polar pyrazole derivatives.[6][7]
Ethanol / WaterMixed ProticHighPolar compounds that are too soluble in pure ethanol.[6]
Hexane / Ethyl AcetateMixed AproticVariableAdjusting polarity for optimal crystallization.[6]

Experimental Protocols

Protocol 1: Column Chromatography of a Basic Pyrazole Derivative

This protocol details the purification of a pyrazole derivative that exhibits strong binding to normal-phase silica gel.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., Hexane:Ethyl Acetate) that gives your desired compound an Rf value of ~0.3.

  • Silica Gel Deactivation: In a beaker, prepare a slurry of silica gel in your chosen eluent. Add triethylamine to constitute 0.5-1% of the total solvent volume and stir well.[3]

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack, using gentle pressure if needed.

  • Sample Loading: Dissolve the crude pyrazole product in a minimal amount of the eluent and apply it carefully to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.[3]

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent with a high-temperature coefficient of solubility for the compound is found.[6]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent required to dissolve it at boiling temperature.

  • Heating: Gently heat the mixture while stirring until the solvent boils and all the solid has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel. To remove colored impurities, add a small amount of activated charcoal to the hot solution before this filtration step.[6]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, either by air-drying or in a desiccator.[6]

G cluster_workflow Purification & Analysis Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Pyrazole Product select_method Select Purification Method (Based on initial purity & properties) start->select_method recrystallize Perform Recrystallization (Protocol 2) select_method->recrystallize High Initial Purity column Perform Column Chromatography (Protocol 1) select_method->column Low Initial Purity / Isomeric Mixture filter_dry Filter & Dry Crystals recrystallize->filter_dry analysis Analyze Purity (HPLC, NMR, LC-MS) filter_dry->analysis combine_fractions Combine Pure Fractions & Evaporate Solvent column->combine_fractions combine_fractions->analysis pure_product Pure Pyrazole (>98%) analysis->pure_product

Caption: Experimental workflow for purification and analysis.

Visualizing Impurity Formation

The formation of regioisomers is a common source of impurities in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls. The reaction mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The pathway taken determines the final substitution pattern on the pyrazole ring.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Regioisomeric Products compound_style dicarbonyl R1 C=O CH2 C=O R2 attack_A Path A (Attack at C1) dicarbonyl:f1->attack_A Sterically less hindered attack_B Path B (Attack at C2) dicarbonyl:f3->attack_B Electronically favored hydrazine H2N—NH—R3 product_A Regioisomer A attack_A->product_A Cyclization & Dehydration product_B Regioisomer B attack_B->product_B Cyclization & Dehydration

Caption: Formation pathways of regioisomeric impurities.

References

Technical Support Center: Scale-Up of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger, industrial scale. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, alongside detailed protocols and data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis? A1: The primary safety concerns during scale-up revolve around the management of highly exothermic reactions and the handling of hazardous reagents. Hydrazine and its derivatives, common reagents in pyrazole synthesis, are toxic and can decompose with explosive potential, especially at higher temperatures or in the presence of certain metals.[1] Diazotisation steps, if part of the synthetic route, produce unstable diazonium salts that can decompose rapidly, releasing nitrogen gas and creating a pressure buildup risk.[2] A thorough thermal hazard evaluation is critical to identify potential thermal runaway scenarios and to establish safe operating limits.[1][2]

Q2: Why does the reaction yield often decrease when moving from a gram to a kilogram scale? A2: A decrease in yield during scale-up is a common challenge and can be attributed to several physical and chemical factors.[2][3] Larger reaction volumes have a lower surface-area-to-volume ratio, which makes heat transfer less efficient.[2][3] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[3] Inadequate mixing in large reactors can also result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[3] Furthermore, reaction times that are sufficient at the lab scale may need to be extended for larger batches to ensure complete conversion.[3]

Q3: How can regioselectivity be controlled during the scale-up of pyrazole synthesis? A3: The formation of regioisomeric mixtures is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] Controlling regioselectivity at scale requires precise control over reaction conditions. The choice of solvent, catalyst, and reaction temperature can significantly influence the isomeric ratio.[1][5] For instance, acidic conditions may favor one regioisomer, while neutral or basic conditions may favor another.[4][5] It is crucial to perform optimization studies at the lab scale to identify robust conditions that provide high regioselectivity before attempting a large-scale reaction.

Q4: What are the advantages of using flow chemistry for scaling up pyrazole synthesis? A4: Flow chemistry offers significant advantages for scalability and safety in pyrazole synthesis.[6] It allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved efficiency and yields.[6] The small internal volume of flow reactors makes them inherently safer for handling hazardous intermediates like diazonium salts and managing highly exothermic reactions.[2][6] This technology facilitates a smoother transition from laboratory to industrial scale and can enable the synthesis of pyrazoles that are otherwise difficult to produce safely in large batches.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of pyrazole synthesis in a problem-cause-solution format.

Issue Potential Cause(s) Recommended Solution(s)
Exothermic Reaction & Thermal Runaway Highly exothermic condensation/cyclization steps, particularly with hydrazine.[1][2] Inefficient heat dissipation due to a low surface-area-to-volume ratio in large reactors.[2][3]- Implement a semi-batch process with slow, controlled addition of the reactive reagent (e.g., hydrazine hydrate).[1][3]- Ensure the reactor is equipped with an adequate cooling system (e.g., jacketed reactor).[3]- Use a sufficient volume of an appropriate solvent to help absorb the heat of reaction.[1]- For future runs, consider reducing the addition rate and increasing the solvent volume.[1]
Poor Regioselectivity The reaction conditions favor the formation of multiple isomers from unsymmetrical precursors.[1][4][6] The reaction pathway is sensitive to pH and temperature, which may vary in a large reactor.[4][5]- Screen different solvents and catalysts at the lab scale to optimize selectivity.[1]- Precisely control the reaction temperature, as minor deviations can impact the isomeric ratio.- Adjust the pH of the reaction mixture, as this can influence the initial site of nucleophilic attack by hydrazine.[4]
Low Yield / Incomplete Reaction Inefficient mixing leading to localized "hot spots" or areas of low reagent concentration.[3] Insufficient reaction time for the larger scale.[3] Product loss during workup and purification steps.[1]- Optimize the agitation system (impeller type and speed) for the reactor size and viscosity of the reaction mixture.[3]- Monitor reaction progress using in-process controls (e.g., TLC, LC-MS, or Process Analytical Technology) to ensure completion.[9]- Optimize extraction and recrystallization solvents and procedures to minimize product loss.[1]
Impurity Formation Side reactions due to prolonged reaction times or elevated temperatures.[9] Poor quality or impurities in starting materials.[4] Formation of stable intermediates that do not convert to the final product.[10]- Maintain precise control over reaction temperature and time.[1]- Ensure the purity of all starting materials and reagents before use.[4]- If a stable intermediate is detected, consider adjusting conditions (e.g., increasing temperature or adding a dehydrating agent) to drive the reaction to completion.[10]
Difficulty in Product Purification The product and impurities have similar physical properties (e.g., solubility).[1] The product "oils out" instead of crystallizing during recrystallization.[11]- Screen a variety of solvents or mixed-solvent systems for recrystallization to find a system that maximizes the solubility difference between the product and impurities.[1][11]- To prevent oiling out, increase the solvent volume, ensure slow cooling, or introduce a seed crystal to induce proper crystallization.[11]- Consider alternative purification methods such as column chromatography with different solvent systems or converting the pyrazole to a salt for purification.[1][12]

Data Presentation: Key Scale-Up Parameters

The following table summarizes critical parameters that change during scale-up and strategies to manage them.

Parameter Challenge at Scale Mitigation Strategy Process Analytical Technology (PAT) Tool
Heat Transfer The surface-area-to-volume ratio decreases, leading to inefficient heating and cooling.[2]Use jacketed reactors with efficient heat transfer fluids; control the rate of reagent addition for exothermic reactions.[3]In-line temperature probes to monitor and control internal and jacket temperatures.[13][14]
Mixing Inefficient agitation can create non-homogeneous conditions, impacting reaction rate, yield, and selectivity.[3]Select appropriate impeller geometry and agitation speed for the vessel size; use baffles to improve mixing.[3]Particle size analyzers (for suspensions); in-line spectroscopy (FTIR, Raman) to monitor local concentrations.[15][16]
Reaction Time May need to be significantly longer than in the lab to achieve the same conversion.[3]Monitor the reaction closely to determine the optimal endpoint and avoid byproduct formation from extended heating.[9]On-line or at-line chromatography (HPLC, GC) to track the consumption of starting materials and formation of product.[17]
Reagent Addition Uncontrolled addition of a reactive species (e.g., hydrazine) can cause a dangerous exotherm.[1]Use calibrated dosing pumps for slow, controlled addition; add reagents subsurface to improve dispersion.[1]Flow meters to monitor addition rates; real-time calorimetry (RC1) during process development to measure heat flow.

Experimental Protocols

Generalized Protocol for Scale-Up of Knorr Pyrazole Synthesis

This protocol describes a general method for the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, with specific considerations for scale-up.

1. Reactor Setup and Inerting:

  • Charge a clean, dry, jacketed glass reactor of appropriate volume equipped with an overhead stirrer, temperature probe, reflux condenser, and a port for reagent addition.

  • Inert the atmosphere by purging with nitrogen or argon, especially if the product is sensitive to oxidation.[1]

2. Charging of Reagents:

  • Charge the 1,3-dicarbonyl compound (1.0 equivalent) and a suitable solvent (e.g., ethanol, acetic acid). The solvent volume should be sufficient to ensure good mixing and help manage any exotherm.[2]

  • Begin agitation to ensure the mixture is homogeneous.

3. Controlled Addition of Hydrazine:

  • Prepare a solution of the hydrazine derivative (e.g., hydrazine hydrate, 1.1-1.2 equivalents) in the same solvent.

  • Scale-Up Consideration: Using an addition funnel or a dosing pump, add the hydrazine solution dropwise or at a slow, controlled rate to the stirred reactor solution.[1][2] The maximum addition rate should be determined during process safety studies to ensure the reactor's cooling capacity is not exceeded.

  • Monitor the internal temperature closely during the addition. Maintain the desired temperature (e.g., room temperature or below, using the reactor cooling jacket) as the reaction is often exothermic.[2]

4. Reaction and Monitoring:

  • After the addition is complete, allow the mixture to stir at the optimized temperature (e.g., room temperature or reflux).

  • Monitor the reaction's progress by taking samples periodically for analysis by TLC, LC-MS, or HPLC until the starting material is consumed.[9]

5. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration.

  • If the product is soluble, concentrate the solvent under reduced pressure.

  • Scale-Up Consideration: The work-up procedure should be optimized to handle large volumes. This may involve extraction with a suitable solvent. The choice of solvents for extraction and recrystallization is crucial for obtaining a high-purity product at scale.[1]

6. Purification:

  • Purify the crude product by recrystallization from a pre-determined optimal solvent or solvent system.[11]

  • Scale-Up Consideration: For large-scale recrystallization, slow cooling is essential to obtain a uniform crystal size and high purity.[11] If the product tends to "oil out," using a more dilute solution or a different solvent system may be necessary.[11]

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield in Pyrazole Synthesis Scale-Up Start Low Yield Observed During Scale-Up Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are significant side products or impurities forming? Check_Completion->Check_Side_Products Yes Solution_Completion Increase reaction time/temperature. Ensure efficient mixing. Verify catalyst activity. Check_Completion->Solution_Completion No Check_Workup Is product being lost during workup/purification? Check_Side_Products->Check_Workup No Solution_Side_Products Optimize temperature control. Adjust stoichiometry precisely. Check starting material purity. Check_Side_Products->Solution_Side_Products Yes Solution_Workup Optimize extraction solvents. Screen recrystallization conditions. Minimize transfers. Check_Workup->Solution_Workup Yes End Yield Improved Check_Workup->End No Solution_Completion->End Solution_Side_Products->End Solution_Workup->End Scale_Up_Workflow General Workflow for Pyrazole Synthesis Scale-Up cluster_lab Lab Scale (Grams) cluster_safety Safety & Hazard Assessment cluster_pilot Pilot Plant (Kilograms) Route_Scouting Route Scouting & Feasibility Optimization Process Optimization (Temp, Solvent, Catalyst) Route_Scouting->Optimization Analytics Analytical Method Development Optimization->Analytics Thermal_Screening Thermal Hazard Screening (DSC/RC1) Analytics->Thermal_Screening Tox_Review Reagent Toxicity Review Thermal_Screening->Tox_Review Engineering_Run Engineering/Demo Batch Tox_Review->Engineering_Run PAT_Implement Implement PAT for In-Process Control Engineering_Run->PAT_Implement Final_Product Final Product Purification & Specs PAT_Implement->Final_Product Exotherm_Management Logical Steps for Managing Exothermic Reactions Start Start of Exothermic Reagent Addition Control_1 Slow, controlled addition rate Start->Control_1 Control_2 Ensure efficient reactor cooling Control_1->Control_2 Control_3 Use adequate solvent for dilution Control_2->Control_3 Monitor Monitor Internal Temperature Continuously Control_3->Monitor Check_Temp Is Temperature within Safe Limits? Monitor->Check_Temp Action_Stop STOP ADDITION APPLY MAX COOLING Check_Temp->Action_Stop No Proceed Continue Addition Check_Temp->Proceed Yes Action_Quench Prepare to Quench if necessary Action_Stop->Action_Quench Proceed->Monitor End Addition Complete Proceed->End

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the primary analytical methods used for the structural elucidation and characterization of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in method selection and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of pyrazole derivatives in solution. It provides detailed information about the carbon-hydrogen framework, the substitution pattern on the pyrazole ring, and the presence of tautomers.[1]

Key Experiments & Data Interpretation
  • ¹H NMR: Used to identify the number and environment of protons. The chemical shifts of protons on the pyrazole ring are highly dependent on the substituents. For instance, in 4-halogenated-1H-pyrazoles, the H3,5 protons appear around δ 7.5-7.8 ppm.[2] The N-H proton signal is often broad and can be found in a wide range (δ 8-13 ppm) due to rapid proton exchange and intermolecular hydrogen bonding.[1][2]

  • ¹³C NMR: Provides information on the carbon skeleton. In halogenoaminopyrazole derivatives, methylene group carbons (attached to the pyrazole ring) can appear in the range of δ 59-66 ppm.[3] Carbons within the pyrazole ring itself will have distinct chemical shifts based on their electronic environment.

  • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing connectivity between protons and carbons that are separated by two or three bonds, which helps in assigning the correct isomeric structure, especially for proton-deficient compounds.[4]

Comparative NMR Data for Pyrazole Derivatives
NucleusGroup / PositionTypical Chemical Shift (δ, ppm)RemarksSource
¹H N-H (Pyrrole-like)8.0 - 13.0Often broad; position is concentration and solvent dependent.[2][1][2]
H3, H5 (on pyrazole ring)7.5 - 7.8Can be equivalent depending on substitution at N1.[2]
CH₂ (attached to N)5.3 - 5.6Singlet, indicative of a methylene bridge.[3]
CH (pyrazoline ring)5.1 - 5.8Confirms the formation of a pyrazoline ring from a pyrazole precursor.[5]
¹³C C3, C5 (on pyrazole ring)130 - 155Highly influenced by substituents.[6]
C4 (on pyrazole ring)100 - 115Typically more shielded than C3/C5.[7]
C=O (substituent)181 - 191Indicates a carbonyl group attached to the pyrazole scaffold.[5]
CH₂ (attached to N)59 - 66Chemical shift varies with halogen substitution on attached phenyl rings.[3]
Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Record spectra on a 400 or 500 MHz spectrometer.[2][4]

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~12 ppm. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~220 ppm. A larger number of scans is required for adequate signal-to-noise.

  • 2D NMR (HMBC/HSQC): Utilize standard pulse programs. For HMBC, optimize the long-range coupling delay (e.g., for ⁿJCH with n=2,3) to observe correlations between protons and carbons.

  • Data Processing: Fourier transform the acquired data, phase correct the spectra, and reference the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0 ppm or the residual solvent signal.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups and to study intermolecular interactions, particularly the strong hydrogen bonding characteristic of N-unsubstituted pyrazoles.[1]

Key Data & Interpretation

The most distinctive feature in the IR spectrum of solid-state pyrazoles is the N-H stretching band. Due to strong intermolecular N-H···N hydrogen bonding, this band is typically very broad and appears at a lower frequency (3200-2600 cm⁻¹) compared to a free N-H stretch.[1] Other characteristic vibrations include C=N and C=C stretching within the pyrazole ring.[1][7]

Comparative IR Absorption Data for Pyrazole Derivatives
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)RemarksSource
N-H Stretching3400 - 3100Secondary amine structure.[3][1][3]
H-Bonded Stretch3200 - 2600Very broad band, indicates strong intermolecular H-bonding.[1][1]
C=N Stretching1600 - 1560Characteristic of the pyrazole ring.[7][8]
N-O (NO₂) ** Asymmetric Stretch1563 - 1491For nitro-substituted pyrazoles.[3]
N-O (NO₂) **Symmetric Stretch1361 - 1304For nitro-substituted pyrazoles.[3]
N-N Stretching1440 - 1419Confirms formation of the pyrazole ring.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Clean the ATR crystal (e.g., diamond) with a solvent like isopropanol and allow it to dry completely. Record a background spectrum of the empty crystal.[1]

  • Sample Preparation: Place a small amount of the solid, dry pyrazole derivative directly onto the ATR crystal.[1]

  • Sample Analysis: Apply pressure with the anvil to ensure firm contact between the sample and the crystal.[1]

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–600 cm⁻¹ to achieve a good signal-to-noise ratio.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the absolute, unambiguous 3D molecular structure of a pyrazole derivative in the solid state.[3] It is the gold standard for confirming stereochemistry and studying solid-state packing and intermolecular interactions, such as the hydrogen-bonding motifs (e.g., catemers or trimers) that pyrazoles form.[2][9]

Comparative Crystallographic Data for Pyrazole Derivatives
CompoundCrystal SystemSpace GroupKey Lattice Parameters (Å, °)Source
4-Iodo-1H-pyrazole MonoclinicP2₁/ca=8.45, b=5.63, c=11.12, β=109.9[2]
Pyrazole-Pyrazoline Hybrid 4 TriclinicP-1a=9.35, b=9.79, c=16.37, α=87.5, β=87.3, γ=84.7[5]
bis-Pyrazole Derivative TriclinicP-1Data not specified, but system confirmed[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the pyrazole derivative, often by slow evaporation from a solvent mixture (e.g., DMF/MeOH).[10]

  • Crystal Mounting: Select a high-quality crystal and mount it on a diffractometer.[2]

  • Data Collection: Collect diffraction data using a suitable radiation source (e.g., Mo-Kα, λ = 0.71073 Å) at a low temperature (e.g., 172 K) to minimize thermal vibrations.[2] Data is often collected using an ω-scan technique.[2]

  • Structure Solution and Refinement: Process the collected data. Solve the structure using direct methods or intrinsic phasing (e.g., with SHELXT).[2] Refine the structural model by a least-squares method (e.g., with SHELXL) to obtain the final atomic coordinates and molecular structure.[2]

Mass Spectrometry (MS) and Chromatography

Mass spectrometry is used to determine the molecular weight of the compound and can help confirm its elemental composition. It is often coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for purification and analysis.

Key Data & Interpretation
  • MS: The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) confirms the molecular weight of the synthesized pyrazole derivative.[7][11]

  • TLC: Used to monitor the progress of a reaction and check the purity of the final compound. The retention factor (Rf) value is a key parameter.[7]

  • HPLC: Provides high-resolution separation for purity assessment. Chiral HPLC, using polysaccharide-based stationary phases, is essential for separating enantiomers of chiral pyrazole derivatives.[12]

Comparative Data for Chromatographic and MS Analysis
TechniqueParameterTypical Value / ObservationApplicationSource
Mass Spectrometry Molecular Ion Peak (m/z)Matches the calculated molecular weight of the target compound.Molecular Weight Confirmation[5][7]
TLC Rf ValueVaries with compound and mobile phase (e.g., acetone/petroleum ether).Purity Check & Reaction Monitoring[7]
Chiral HPLC Resolution (Rs)> 1.5 for baseline separationEnantioselective Separation[12]
Elemental Analysis % Composition (C, H, N)Within ± 0.4% of theoretical values.Elemental Formula Confirmation[7]
Experimental Protocol: HPLC for Chiral Separation
  • Column Selection: Choose a suitable polysaccharide-based chiral stationary phase (e.g., Lux cellulose-2 or Lux amylose-2).[12]

  • Mobile Phase: Prepare a mobile phase. For normal phase, use mixtures like n-hexane/isopropanol. For polar organic mode, use acetonitrile/methanol.[12]

  • Sample Preparation: Dissolve the racemic pyrazole derivative in the mobile phase.

  • Analysis: Inject the sample into the HPLC system. Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 254 nm).

  • Data Evaluation: Determine the retention times for each enantiomer and calculate the resolution factor to ensure adequate separation.[12]

Visualizations

G Experimental Workflow for Pyrazole Characterization cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_advanced Advanced Characterization Synthesis Synthesis of Pyrazole Derivative Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification TLC Purity Check (TLC) Purification->TLC IR IR Spectroscopy (Functional Groups) TLC->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) MS->NMR Elemental Elemental Analysis (Formula Confirmation) NMR->Elemental XRay Single Crystal X-ray Diffraction (3D Structure) NMR->XRay HPLC Chiral HPLC (Enantiomeric Purity) NMR->HPLC

Caption: General workflow for synthesis and characterization of pyrazole derivatives.

G Context: Pyrazole Derivative as an Enzyme Inhibitor cluster_pathway Simplified Signaling Pathway Substrate Substrate (e.g., Arachidonic Acid) Enzyme Enzyme (e.g., COX-2) Substrate->Enzyme Binds to active site Product Product (e.g., Prostaglandin) Enzyme->Product Catalyzes Response Biological Response (Inflammation, Pain) Product->Response Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Enzyme Blocks active site

Caption: Simplified pathway showing a pyrazole derivative as a COX-2 enzyme inhibitor.

G Logic for Method Selection Start What is the research question? ConfirmMW Use Mass Spectrometry Start->ConfirmMW Molecular Weight? CheckPurity Use TLC / HPLC Start->CheckPurity Purity? ConfirmFuncGroups Use IR Spectroscopy Start->ConfirmFuncGroups Functional Groups? DetermineConnectivity Use ¹H, ¹³C, and 2D NMR Start->DetermineConnectivity Atomic Connectivity? Determine3D Use X-ray Crystallography Start->Determine3D Absolute 3D Structure? SeparateEnantiomers Use Chiral HPLC Start->SeparateEnantiomers Chiral Compound?

Caption: Decision tree for selecting the appropriate analytical method.

References

Navigating the Structural Landscape of Pyrazole Derivatives: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride and its precursors, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to highlight key structural differences and provide a framework for analysis.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and other relevant pyrazole derivatives. These data serve as a valuable reference for predicting the spectral features of this compound. The conversion of the carboxylic acid to the carbonyl chloride is expected to induce a downfield shift in the resonance of the C4 carbon and the adjacent pyrazole proton.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Pyrazole Derivatives

CompoundH5N-CH₃C-CH₃Solvent
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid8.09 (s)3.77 (s)2.14 (s)DMSO-d₆
1,3-Dimethyl-1H-pyrazole7.25 (d)3.68 (s)2.18 (s)CDCl₃
1,3,5-Trimethyl-1H-pyrazole5.75 (s)3.59 (s)2.15 (s), 2.11 (s)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Pyrazole Derivatives

CompoundC3C4C5N-CH₃C-CH₃C=OSolvent
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid148.1110.5138.938.813.2164.2DMSO-d₆
1,3-Dimethyl-1H-pyrazole147.9104.2137.538.713.5-CDCl₃
1,3,5-Trimethyl-1H-pyrazole147.2105.7147.236.113.5, 11.3-CDCl₃

Experimental Workflow for NMR Analysis

The logical progression from sample preparation to final structural elucidation is a critical aspect of NMR spectroscopy. The following diagram illustrates a standardized workflow for the NMR analysis of pyrazole derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Analysis Sample Weigh ~5-10 mg of Compound Solvent Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent TMS Add TMS as Internal Standard (0 ppm) Solvent->TMS Tube Transfer to 5 mm NMR Tube TMS->Tube Spectrometer Insert Sample into NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Insert Tube Shimming Shim Magnetic Field for Homogeneity Spectrometer->Shimming Acquire_1H Acquire ¹H NMR Spectrum Shimming->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (with Proton Decoupling) Acquire_1H->Acquire_13C FT Fourier Transform FID to Spectrum Acquire_13C->FT Process FID Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference Spectrum to TMS (0 ppm) Baseline->Referencing Integration Integrate ¹H Signals Referencing->Integration Chem_Shift Analyze Chemical Shifts (δ) Integration->Chem_Shift Interpret Data Coupling Analyze Spin-Spin Coupling (J) Chem_Shift->Coupling Integration_Analysis Analyze Integration Ratios Coupling->Integration_Analysis Structure_Elucidation Elucidate Molecular Structure Integration_Analysis->Structure_Elucidation Comparison Compare with Data of Analogs Structure_Elucidation->Comparison

Caption: General workflow for NMR analysis of pyrazole derivatives.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyrazole derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the pyrazole compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.

  • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR spectroscopy , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR spectroscopy , a proton-decoupled spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • The raw Free Induction Decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts (δ) of all signals are reported in parts per million (ppm) relative to the TMS internal standard.

  • For ¹H NMR spectra, the integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

  • Spin-spin coupling constants (J) are measured in Hertz (Hz) and provide information about the connectivity of neighboring protons.

  • The final elucidated structure is determined by a comprehensive analysis of the chemical shifts, coupling patterns, and integration values, often in conjunction with other analytical techniques such as mass spectrometry and infrared spectroscopy.

validation of a new synthetic method for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic methodologies for the preparation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. We will objectively evaluate an established industrial method against a newer, lab-scale approach, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

At a Glance: Method Comparison

ParameterEstablished MethodNew Method
Starting Materials Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, MethylhydrazineEthyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine, Sodium Hydroxide
Overall Yield High (exact percentage not stated, but large scale production implies high efficiency)~85% (estimated)
Product Purity 98.9%[1]High (typically >98% after recrystallization)
Reaction Steps 3 (Condensation, Cyclization, Hydrolysis)2 (Cyclocondensation, Hydrolysis)
Reaction Time ~8 hours + distillation and workup~6 hours + workup
Key Reagents Acetic anhydride, TolueneSodium Hydroxide
Scalability Proven for large-scale industrial production[1]Suitable for lab-scale synthesis, potentially scalable

Established Method: A Three-Step Industrial Process

This method, detailed in the patent literature, is a robust procedure suitable for large-scale production. It commences with the condensation of ethyl acetoacetate and triethyl orthoformate, followed by a cyclization reaction with methylhydrazine, and concludes with hydrolysis to yield the final product.[1]

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A)

  • In a suitable reactor, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:8-10.[1]

  • Heat the mixture to 110-120°C and maintain reflux for 4 hours.[1]

  • After the reaction is complete, cool the mixture to 40°C.

  • Remove low-boiling components by vacuum distillation, ensuring the pot temperature does not exceed 100°C. The resulting product is Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate).

Step 2: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate (Compound B)

  • In a separate reactor, charge a 40% aqueous solution of methylhydrazine and toluene.

  • Cool the mixture to 8-10°C with stirring.

  • Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.

  • Allow the reaction to proceed at this temperature.

  • After the reaction is complete, allow the layers to separate and collect the upper organic layer containing Compound B.

Step 3: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Transfer the organic layer containing Compound B to a reactor and heat to 85-90°C.[1]

  • Slowly add a 15% aqueous solution of hydrochloric acid.

  • During the addition, continuously remove toluene and water by distillation.

  • Once the addition is complete, cool the mixture to 30°C.

  • The product precipitates and is collected by centrifugation, followed by drying. This yields 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid with a purity of 98.9%.[1]

Established_Method_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Ethyl_acetoacetate Ethyl acetoacetate Condensation Condensation (110-120°C, 4h) Ethyl_acetoacetate->Condensation Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Condensation Acetic_anhydride Acetic anhydride Acetic_anhydride->Condensation Compound_A Ethyl 2-(ethoxymethylene) -3-oxobutanoate Condensation->Compound_A Cyclization Cyclization (10-20°C) Compound_A->Cyclization Methylhydrazine Methylhydrazine (40% aq.) Methylhydrazine->Cyclization Toluene_NaOH Toluene, NaOH Toluene_NaOH->Cyclization Compound_B Ethyl 1,3-Dimethyl-1H- pyrazole-4-carboxylate Cyclization->Compound_B Hydrolysis Hydrolysis (85-90°C) Compound_B->Hydrolysis HCl_aq 15% HCl (aq) HCl_aq->Hydrolysis Final_Product 1,3-Dimethyl-1H-pyrazole -4-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for the Established Synthesis Method.

New Method: A Two-Step Laboratory Approach

This proposed new method simplifies the synthesis into two main steps: a direct cyclocondensation to form the pyrazole ester, followed by hydrolysis. This approach avoids the use of acetic anhydride and offers a more streamlined workflow for laboratory-scale synthesis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. The product can be further purified by column chromatography if necessary.

Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product precipitates as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

New_Method_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Ethyl_2_ethoxymethylene_3_oxobutanoate Ethyl 2-(ethoxymethylene) -3-oxobutanoate Cyclocondensation Cyclocondensation (0°C to RT, 4h) Ethyl_2_ethoxymethylene_3_oxobutanoate->Cyclocondensation Methylhydrazine_aq Methylhydrazine (40% aq.) Methylhydrazine_aq->Cyclocondensation Ethanol Ethanol Ethanol->Cyclocondensation Ester_Product Ethyl 1,3-Dimethyl-1H- pyrazole-4-carboxylate Cyclocondensation->Ester_Product Hydrolysis Hydrolysis (Reflux, 2h) Ester_Product->Hydrolysis NaOH_aq 10% NaOH (aq) NaOH_aq->Hydrolysis Ethanol_H2O Ethanol/Water Ethanol_H2O->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product 1,3-Dimethyl-1H-pyrazole -4-carboxylic acid Acidification->Final_Product

Caption: Workflow for the New Synthesis Method.

Comparative Analysis of Key Steps

The primary distinction between the two methods lies in the initial formation of the pyrazole ring. The established method employs a two-step sequence of condensation followed by cyclization, whereas the new method achieves this in a single cyclocondensation step.

Method_Comparison cluster_established Established Method cluster_new New Method E_Start Ethyl acetoacetate + Triethyl orthoformate + Acetic anhydride E_Intermediate Condensation Product E_Start->E_Intermediate Condensation E_Cyclization Cyclization with Methylhydrazine E_Intermediate->E_Cyclization E_Ester Pyrazole Ester E_Cyclization->E_Ester Hydrolysis Hydrolysis E_Ester->Hydrolysis N_Start Ethyl 2-(ethoxymethylene) -3-oxobutanoate + Methylhydrazine N_Ester Pyrazole Ester N_Start->N_Ester Cyclocondensation N_Ester->Hydrolysis Final_Product 1,3-Dimethyl-1H-pyrazole -4-carboxylic acid Hydrolysis->Final_Product

Caption: Comparison of Key Synthetic Steps.

References

A Comparative Guide to LC-MS and Alternative Methodologies for the Analysis of Pyrazole Synthesis Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, necessitates robust analytical methodologies to monitor reaction progress, identify intermediates and byproducts, and ensure the purity of the final product. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely adopted technique for this purpose, a comprehensive understanding of its performance in comparison to other analytical methods is crucial for selecting the optimal tool for a given research and development objective. This guide provides an objective comparison of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of pyrazole synthesis reaction mixtures, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

FeatureLC-MSGC-MSFT-IRNMR
Applicability Broad range of pyrazoles and intermediates, including non-volatile and thermally labile compounds.Volatile and thermally stable pyrazoles and byproducts. Derivatization may be required for polar compounds.Real-time, in-line monitoring of functional group changes. Less specific for individual compound identification.Detailed structural elucidation of reactants, intermediates, and products in solution.
Sensitivity High (typically ng/mL to pg/mL).High (typically pg to fg on-column).Moderate to low, dependent on the concentration of species with distinct IR absorption.Lower than MS techniques, typically requiring mg to µg quantities.
Selectivity High, especially with tandem MS (MS/MS) for isobaric compounds.High, excellent for separating regioisomers with appropriate columns.[1]Low to moderate, as multiple components can have overlapping spectral features.High, provides unambiguous structural information and isomeric differentiation.
Quantitative Analysis Excellent, with good linearity and accuracy.Excellent, with the use of internal standards.Can be quantitative for major components with calibration.Excellent for determining relative concentrations of species in a mixture.
Speed of Analysis Relatively fast, with typical run times of a few minutes.Fast, with run times typically under 30 minutes.Very fast, providing real-time data for in-line monitoring.Slower, with acquisition times ranging from minutes to hours for detailed studies.
Sample Preparation Minimal, often simple dilution of the reaction mixture.Can be more involved, potentially requiring extraction and derivatization.Minimal to none for in-line analysis.Simple, dilution in a deuterated solvent.

Experimental Protocols

LC-MS/MS Method for Quantitative Analysis of Pyrazole Derivatives

This protocol is adapted for the quantitative analysis of a target pyrazole product in a reaction mixture.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture with 900 µL of acetonitrile to precipitate any solids and stop the reaction.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Dilute the supernatant 1:10 with the initial mobile phase composition.

  • Add an appropriate internal standard.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the target pyrazole and internal standard.

GC-MS Protocol for the Analysis of Pyrazole Isomers

This protocol is suitable for the analysis of volatile pyrazole isomers.[1]

1. Sample Preparation:

  • Extract a 1 mL aliquot of the reaction mixture with 1 mL of dichloromethane.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the organic layer to a clean vial and dry over anhydrous sodium sulfate.

  • If necessary, perform derivatization (e.g., silylation) to improve the volatility of polar analytes.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL (split or splitless, depending on concentration)[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

In-line FT-IR Spectroscopy for Real-Time Reaction Monitoring

This protocol outlines the setup for continuous monitoring of a pyrazole synthesis.

1. Experimental Setup:

  • The reaction is carried out in a reactor equipped with an Attenuated Total Reflectance (ATR) FT-IR probe inserted directly into the reaction mixture.

  • The ATR probe is connected to an FT-IR spectrometer via a fiber-optic cable.

2. Data Acquisition:

  • A background spectrum of the solvent and starting materials (at t=0) is collected before initiating the reaction.

  • Spectra are continuously acquired at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

  • The disappearance of reactant peaks (e.g., C=O stretching of a diketone) and the appearance of product peaks (e.g., C=N stretching of the pyrazole ring) are monitored.

¹H NMR Spectroscopy for Kinetic Analysis

This protocol is designed for monitoring the kinetics of a pyrazole synthesis.

1. Sample Preparation:

  • The reaction is performed directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆).

  • A known concentration of an internal standard (e.g., tetramethylsilane - TMS or another inert compound with a distinct chemical shift) is added.

2. NMR Data Acquisition:

  • ¹H NMR spectra are acquired at specific time intervals using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The integration of characteristic signals for the reactants, intermediates, and the pyrazole product are measured relative to the internal standard.

  • The concentration of each species at different time points is calculated to determine the reaction kinetics.

Performance Data Comparison

ParameterLC-MS/MSGC-MSFT-IR¹H NMR
Limit of Quantification (LOQ) 0.05 µg/L for pyrazole in water[2]0.04 µg/L for pyrazole in water[2]Concentration dependent, typically in the % range for major components.~0.1-1 mM for routine analysis.
Recovery 70-110% for pyrazole fungicides in various matrices85-115% for pyrazole isomers in industrial mixtures[1]Not applicable for in-line monitoring.Not applicable for direct reaction monitoring.
Precision (RSD) <15%<10%Variable, dependent on signal-to-noise.<5% for relative quantification.
Analysis Time per Sample 5-10 minutes15-30 minutesReal-time (spectra every 1-5 minutes)5-15 minutes per spectrum

Visualizing the Workflow: LC-MS Analysis of Pyrazole Synthesis

LCMS_Workflow cluster_reaction Pyrazole Synthesis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Results Reaction Reaction Vessel Quenching Aliquoting & Quenching Reaction->Quenching Sampling Centrifugation Centrifugation Quenching->Centrifugation Dilution Dilution & Internal Standard Addition Centrifugation->Dilution LC_Separation UPLC Separation Dilution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Results Reaction Profile & Product Purity Data_Processing->Results

References

A Comparative Guide to the Reactivity of Pyrazole-Carbonyl Chlorides in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Reactivity in Acylation Reactions

The reactivity of pyrazole-carbonyl chlorides in acylation reactions, typically with amines to form amides, is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the substituents on the pyrazole ring. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing the reactivity of the acyl chloride towards nucleophiles. Conversely, electron-donating groups are expected to decrease reactivity.

Comparative Reactivity: A Qualitative Assessment

Based on a review of published synthetic procedures, we can infer the relative reactivity of various pyrazole-carbonyl chlorides by examining the reaction conditions and reported yields for the formation of pyrazole-carboxamides. It is important to note that these comparisons are qualitative, as the reactions were not conducted under identical, controlled conditions for the purpose of a direct kinetic study.

The following table summarizes the synthesis of pyrazole-carboxamides from different pyrazole-carbonyl chlorides, providing an indirect measure of their comparative reactivity.

Pyrazole-Carbonyl Chloride DerivativeNucleophile (Amine)Reaction ConditionsYield (%)Reference
4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideAcetanilideXylene, reflux, 10 h71[1]
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideAcetanilideXylene, reflux, 10 h77[1]
1,3-dimethyl-1H-pyrazole-5-carbonyl chlorideVarious substituted aryl aminesPCl3/I2 for acyl chloride formation, then acidic condensationNot specified for individual amines[2]

Observations:

  • The presence of strongly electron-withdrawing nitro groups on the N-phenyl substituent of the pyrazole ring, as in 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride and 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride, facilitates the reaction with anilides, leading to good yields (71% and 77%, respectively) under reflux conditions.[1] The slightly higher yield observed for the mono-nitro derivative compared to the di-nitro derivative might be influenced by steric factors or solubility, highlighting the complexity of direct comparisons without controlled kinetic studies.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of pyrazole-carboxamides from pyrazole-carbonyl chlorides, based on commonly reported methods.

General Procedure for the Synthesis of N-Aryl Pyrazole-Carboxamides:

  • Preparation of the Pyrazole-Carbonyl Chloride: To a solution of the corresponding pyrazole-carboxylic acid in a suitable solvent (e.g., toluene, dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to reflux until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., disappearance of the starting material by TLC or IR spectroscopy). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude pyrazole-carbonyl chloride.

  • Amide Formation: The crude pyrazole-carbonyl chloride is dissolved in an anhydrous solvent (e.g., xylene, toluene, or dichloromethane). To this solution, an equimolar amount of the desired amine and a base (e.g., pyridine or triethylamine), if necessary, are added. The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute acid solution to remove any remaining amine and base. The organic layer is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure pyrazole-carboxamide.

Role in Signaling Pathways: Pyrazole Derivatives as Kinase Inhibitors

Pyrazole-containing compounds are prominent scaffolds in the development of kinase inhibitors, which are crucial therapeutic agents, particularly in oncology. These inhibitors often target key signaling pathways that are dysregulated in cancer cells, such as the PI3K-Akt-mTOR and MAPK/ERK pathways.

The diagram below illustrates the general mechanism of action for a pyrazole-based kinase inhibitor targeting a signaling pathway involved in cell proliferation and survival.

Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Kinase (e.g., PI3K, Akt, ERK) Receptor->Kinase Activates Downstream Downstream Effectors Kinase->Downstream Phosphorylates Response Cell Proliferation, Survival Downstream->Response Leads to Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase Inhibits

Figure 1. General signaling pathway showing the inhibitory action of a pyrazole-based kinase inhibitor.

As depicted in Figure 1, growth factors bind to receptor tyrosine kinases on the cell surface, initiating a signaling cascade that involves the activation of intracellular kinases. These kinases then phosphorylate downstream effector proteins, ultimately leading to cellular responses such as proliferation and survival. Pyrazole-based inhibitors are designed to bind to the ATP-binding pocket of specific kinases, thereby preventing their catalytic activity and blocking the downstream signaling, which can be an effective strategy for cancer treatment.[3][4][5] Many pyrazole derivatives have been investigated as inhibitors of kinases such as Akt, BCR-ABL, and checkpoint kinases.[3]

Conclusion

This guide provides a qualitative comparison of the reactivity of different pyrazole-carbonyl chlorides based on available literature. The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining their reactivity in acylation reactions. Pyrazole-based scaffolds are of high importance in drug discovery, particularly in the development of kinase inhibitors that modulate key cellular signaling pathways. Further quantitative studies are necessary to establish a precise reactivity scale for this important class of compounds.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of various pyrazole derivatives, supported by experimental data. Detailed methodologies for the synthesis, crystallization, and X-ray analysis are also presented to assist researchers in their structural elucidation endeavors.

Data Presentation: Crystallographic Parameters of Pyrazole Derivatives

The following table summarizes the key crystallographic data for a selection of pyrazole derivatives, showcasing the influence of different substituents on their crystal packing and unit cell dimensions.

Compound Name/SubstituentsCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
4-Iodo-1H-pyrazoleOrthorhombicPnma14.596(3)13.689(3)3.8700(8)9090904
4-Bromo-1H-pyrazoleMonoclinicP2₁/c10.136(2)3.9010(8)12.189(3)90110.19(3)904
4-Chloro-1H-pyrazoleMonoclinicP2₁/c10.013(2)3.8290(8)11.911(2)90109.91(3)904
1-(Hydroxymethyl)-3,5-dimethylpyrazoleMonoclinicP2₁/n7.9713(2)11.4589(3)7.9880(2)90115.157(1)904
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrateMonoclinicP2₁/c7.177(2)19.652(4)6.886(2)90113.69(3)904
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideMonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)90102.896(6)904

Experimental Protocols

General Synthesis of Pyrazole Derivatives (from β-diketones)

A common and versatile method for the synthesis of pyrazole derivatives involves the condensation of a β-diketone with hydrazine hydrate or a substituted hydrazine.

Materials:

  • β-diketone (e.g., acetylacetone for 3,5-dimethylpyrazole) (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1 equivalent)

  • Ethanol or acetic acid as solvent

Procedure:

  • Dissolve the β-diketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine dropwise to the solution at room temperature with stirring.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain the pure pyrazole derivative.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of organic compounds.

Materials:

  • Purified pyrazole derivative

  • A suitable solvent in which the compound has moderate solubility

  • A clean vial or small beaker

Procedure:

  • Prepare a saturated or nearly saturated solution of the purified pyrazole derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the solution through a syringe filter or a cotton plug into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

  • Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.

X-ray Diffraction Data Collection and Structure Refinement

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.[2]

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-170 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[2]

  • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[2]

  • A series of diffraction images are collected as the crystal is rotated.[2]

Structure Solution and Refinement:

  • The collected diffraction data is processed, which includes integration of reflection intensities and application of corrections (e.g., for absorption).

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Mandatory Visualization

Below is a workflow diagram illustrating the process of X-ray crystallographic analysis of pyrazole derivatives.

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (e.g., Diketone, Hydrazine) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Workflow for X-ray Crystallographic Analysis.

References

A Comparative Spectroscopic Guide to Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Differentiation

Pyrazole and its isomers are foundational scaffolds in medicinal chemistry and materials science. Distinguishing between these isomers is critical for structure elucidation, reaction monitoring, and the rational design of novel molecules. This guide provides a detailed comparison of pyrazole and its common isomer, indazole, using key spectroscopic techniques. All data presented is supported by experimental findings to aid in the unambiguous identification of these important heterocyclic compounds.

Spectroscopic Analysis Overview

The structural differences between pyrazole isomers, while subtle, give rise to distinct fingerprints in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for discerning the precise arrangement of atoms, while Infrared (IR) spectroscopy provides key information on functional groups and bonding. Mass Spectrometry (MS) complements these techniques by revealing the molecular weight and fragmentation patterns.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most definitive methods for identifying pyrazole isomers and determining tautomeric equilibrium in solution.[1] The chemical shifts (δ) of protons and carbons in the heterocyclic ring are highly sensitive to their electronic environment.

In ¹H NMR , the protons of the pyrazole ring typically appear as distinct signals. For 1H-pyrazole, the N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. The CH protons at positions 3 and 5 are deshielded compared to the proton at position 4.

¹³C NMR is exceptionally useful for distinguishing between tautomers of substituted pyrazoles.[2][3] For instance, in a 3(5)-substituted pyrazole, the chemical shifts of C3 and C5 change significantly depending on the position of the N-H proton.[2] This allows for the determination of the predominant tautomer in solution. Coalescence or broadening of the C3 and C5 signals can indicate a rapid tautomeric exchange.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For pyrazole and its isomers, the most characteristic absorption is the N-H stretching vibration. In the gas phase, this appears around 3500 cm⁻¹, but in the solid state or in solution, extensive hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 2600-3200 cm⁻¹).[4] The specific shape and position of the N-H band can provide clues about the hydrogen-bonding motif (e.g., catemeric vs. trimeric).[4] Other key bands include C-H stretching and ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Pyrazole and its isomers are aromatic and thus tend to exhibit a prominent molecular ion peak ([M]⁺•).[5][6] The fragmentation is often characterized by the loss of small, stable molecules like HCN. While isomers like pyrazole and indazole have different molecular weights, substituted positional isomers will have the same molecular weight, requiring analysis of their fragmentation patterns for differentiation.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for 1H-pyrazole and its benzo-fused isomer, 1H-indazole. These values serve as a baseline for comparison.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

CompoundH3H4H5H6H7NH
1H-Pyrazole ~7.6 ppm~6.3 ppm~7.6 ppm--Variable, broad
1H-Indazole ~8.1 ppm~7.4 ppm~7.2 ppm~7.6 ppm~7.8 ppm~10.5 ppm

Note: Numbering for indazole follows standard bicyclic nomenclature.

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

CompoundC3C4C5C(3a)C(7a)Other Aryl C
1H-Pyrazole ~134.7 ppm~105.5 ppm~134.7 ppm---
1H-Indazole ~134.0 ppm~121.0 ppm~126.5 ppm~120.5 ppm~140.0 ppm~121.5, ~127.0 ppm

Note: ¹³C NMR assignments for pyrazole and indazole can be complex and are best confirmed with 2D NMR techniques.[2][7]

Table 3: Key Infrared (IR) Absorption Data (Solid State, cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchRing Vibrations
1H-Pyrazole 2600-3130 (broad, complex)[4]~3100~1500, ~1400
1H-Indazole 2600-3200 (broad, complex)~3060~1620, ~1500

Note: The N-H stretching region is complex due to strong hydrogen bonding and potential Fermi resonance interactions.[4]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
1H-Pyrazole C₃H₄N₂68.0868 ([M]⁺•), 41, 40
1H-Indazole C₇H₆N₂118.14118 ([M]⁺•), 91, 64

Experimental Protocols

Accurate and reproducible data is paramount. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

  • Internal Standard : Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters often include a spectral width of 12-16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-5 seconds.[8][9]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix 1-2 mg of the solid pyrazole sample with ~150 mg of dry, spectroscopic grade potassium bromide (KBr).[10] Grind the mixture thoroughly to a fine powder.

  • Pellet Formation : Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition : Record a background spectrum of the empty sample holder or a pure KBr pellet. Place the sample pellet in the spectrometer and collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.[8][10]

  • Data Analysis : The positions of absorption bands are reported in wavenumbers (cm⁻¹). The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns.[6] Electrospray Ionization (ESI) is often used for LC-MS and typically shows the protonated molecular ion ([M+H]⁺).[11]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis : The resulting mass spectrum plots ion intensity versus m/z, revealing the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of an unknown pyrazole isomer.

G cluster_0 Analytical Workflow for Pyrazole Isomer Identification Unknown Unknown Sample (Pyrazole Isomer) MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MW Molecular Weight & Fragmentation Pattern MS->MW Provides FG Functional Groups (N-H, C=N, C=C) IR->FG Identifies Struct Connectivity, Tautomerism, & Positional Isomerism NMR->Struct Determines ID Final Structure Elucidation MW->ID FG->ID Struct->ID

Caption: Workflow for the spectroscopic identification of pyrazole isomers.

References

biological activity comparison of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds

The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various pyrazole-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.[3][4]

Comparative Efficacy of Pyrazole Derivatives in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various cancer cell lines, providing a comparative overview of their potency. Doxorubicin and Cisplatin are included as standard reference drugs.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Compound 27 MCF-7 (Breast)16.50Tamoxifen23.31[5]
Compound 28 HCT116 (Colon)0.035Sorafenib-[5]
Compound 43 MCF-7 (Breast)0.25Doxorubicin0.95[5]
Compound 41 MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[5]
Compound 41 HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[5]
Compound 42 HCT116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)[5]
Compound 31 A549 (Lung)42.79--[5]
Compound 32 A549 (Lung)55.73--[5]
Compound 24e PC-3 (Prostate)---[6]
Compound 24e MCF-7 (Breast)5.5--[6]
Compound 17a A549 (Lung)4.47 (µg/mL)Cisplatin0.95 (µg/mL)[6]
Compound 17b A549 (Lung)3.46 (µg/mL)Cisplatin0.95 (µg/mL)[6]
Thiazolyl-pyrazoline Derivative MCF-7 (Breast)0.07--[7]
Signaling Pathway of Pyrazole-Based Kinase Inhibitors

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified signaling pathway targeted by these inhibitors.

G Simplified Signaling Pathway of Pyrazole-Based Kinase Inhibitors in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Signaling Cascade Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis

Simplified signaling pathway of pyrazole-based kinase inhibitors in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-based compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

The pyrazole nucleus is a key structural motif in many compounds with potent activity against a variety of bacterial and fungal pathogens.[9][10]

Comparative Efficacy of Pyrazole Derivatives Against Microorganisms

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms, with Ciprofloxacin and Clotrimazole as standard antibacterial and antifungal drugs, respectively.

Compound/DerivativeMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25Ciprofloxacin0.5[11]
Compound 4 Streptococcus epidermidis0.25Ciprofloxacin4[11]
Compound 2 Aspergillus niger1Clotrimazole2[11]
Compound 3 Microsporum audouinii0.5Clotrimazole0.5[11]
Compound 21a Aspergillus niger2.9-7.8Clotrimazole-[9]
Compound 21a Staphylococcus aureus62.5-125Chloramphenicol-[9]
Compound 9 Staphylococcus aureus (MDR)4--[12]
Compound 9 Enterococcus faecalis4--[12]
Compound 5c Klebsiella pneumoniae6.25 (mg/mL)--[13]
Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial activity of pyrazole compounds typically involves initial screening followed by quantitative assessment of the minimum inhibitory concentration.

G Workflow for Antimicrobial Susceptibility Testing Start Start Preparation of Bacterial/Fungal Inoculum Preparation of Bacterial/Fungal Inoculum Start->Preparation of Bacterial/Fungal Inoculum Agar Disc Diffusion Method (Screening) Agar Disc Diffusion Method (Screening) Preparation of Bacterial/Fungal Inoculum->Agar Disc Diffusion Method (Screening) Measure Zone of Inhibition Measure Zone of Inhibition Agar Disc Diffusion Method (Screening)->Measure Zone of Inhibition Broth Microdilution Method (MIC Determination) Broth Microdilution Method (MIC Determination) Measure Zone of Inhibition->Broth Microdilution Method (MIC Determination) For active compounds Determine MIC Determine MIC Broth Microdilution Method (MIC Determination)->Determine MIC End End Determine MIC->End

Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each pyrazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

Comparative Efficacy of Pyrazole Derivatives in Inflammation Models

The following table summarizes the in vivo anti-inflammatory activity of several pyrazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

Compound/DerivativeAnimal ModelEdema Inhibition (%)Standard DrugEdema Inhibition (%)Reference
Compound 5a Rat≥84.2Diclofenac86.72[8]
Compound 3k MouseComparable to IndomethacinIndomethacin-[8]
Compound 117a -93.80Diclofenac Sodium90.21[15]
Compounds with SOMe group --Celecoxib-[16]
Methoxy derivatives --SC-558-[16]
AD 532 RatPromising resultsCelecoxib/Indomethacin-[17]
Mechanism of Action: COX Inhibition

Pyrazole-based anti-inflammatory drugs primarily function by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

G Mechanism of COX Inhibition by Pyrazole Derivatives Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Leads to release of COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 Enzyme Inhibits

Mechanism of COX inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The animals are divided into groups and administered the pyrazole compounds, a standard anti-inflammatory drug (e.g., Diclofenac sodium), or the vehicle, typically via oral gavage, one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is given into the right hind paw of each animal.

  • Paw Volume Measurement: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

References

performance of different catalysts in pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole and its derivatives, a cornerstone in medicinal chemistry and materials science, heavily relies on efficient catalytic methods. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remains a primary route to this privileged scaffold. The choice of catalyst is paramount, directly influencing reaction rates, yields, and overall process sustainability. This guide provides a comparative overview of the performance of various catalysts in pyrazole cyclocondensation reactions, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficacy of different catalysts in pyrazole synthesis varies significantly based on the catalyst type, substrate scope, and reaction conditions. The following table summarizes the performance of several catalyst classes, providing a quantitative comparison of their efficiency.

Catalyst TypeCatalyst ExampleSubstrates (1,3-Dicarbonyl & Hydrazine)SolventTemperature (°C)TimeYield (%)Reference
Ionic Liquid [C4mim][FeCl4]Acetylacetone, 2,4-DinitrophenylhydrazineNeatRoom Temp.10 min96[1]
Ionic Liquid [Et3NH][HSO4]Aryl aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateNeatRoom Temp.15 minup to 95[2]
Nanocatalyst Nano-ZnOPhenylhydrazine, Ethyl acetoacetateNeat12025 min95[3]
Nanocatalyst Graphene Oxide Nanoparticles1,3-Dicarbonyl compounds, HydrazineEthanolReflux30-60 min85-95[4]
Metal-Oxo Cluster NaCoMoSulfonyl hydrazides, 1,3-DiketonesEthanol8012 hup to 99[3]
Metal Catalyst AgOTf (1 mol%)Trifluoromethylated ynones, Aryl/Alkyl hydrazinesCH2Cl2Room Temp.1 hup to 99[3]
Metal Catalyst Heterogeneous Nickel-basedAcetophenone derivatives, Hydrazine, Aldehyde derivativesEthanolRoom Temp.3 hGood to Excellent[5]
Metal Catalyst RuH2(PPh3)3CO / Xantphos2-Alkyl-1,3-diols, HydrazinesToluene11024 hup to 84[6]
Organocatalyst TaurineAldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateWater802 h85-92[7]
Acid Catalyst Amberlyst-701,3-Diketones, Hydrazine derivativesNeat1001-2 hGood to Excellent[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for pyrazole synthesis using different catalytic systems.

Protocol 1: Pyrazole Synthesis using an Ionic Liquid Catalyst ([C4mim][FeCl4])

This procedure is adapted from the synthesis of pyrazole derivatives using a transition metal-based ionic liquid.[1]

Materials:

  • 1,3-Diketone (e.g., acetylacetone, 1 mmol)

  • Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine, 1 mmol)

  • [C4mim][FeCl4] (10 mol%)

Procedure:

  • In a round-bottom flask, a mixture of the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) is prepared.

  • The ionic liquid catalyst, [C4mim][FeCl4] (10 mol%), is added to the mixture.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is extracted using a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water to remove the ionic liquid.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography or recrystallization to afford the pure pyrazole derivative.

Protocol 2: Pyrazole Synthesis using a Heterogeneous Nanocatalyst (Nano-ZnO)

This protocol is based on the environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives using a nano-ZnO catalyst.[3]

Materials:

  • Hydrazine (e.g., phenylhydrazine, 1 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol)

  • Nano-ZnO catalyst (specified amount, e.g., 10 mol%)

Procedure:

  • A mixture of the hydrazine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and nano-ZnO catalyst is placed in a reaction vessel.

  • The reaction is carried out under solvent-free conditions at a specified temperature (e.g., 120 °C) with stirring.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid mixture is then washed with a suitable solvent (e.g., ethanol) and filtered to separate the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization from an appropriate solvent to give the pure pyrazole derivative. The nano-catalyst can often be recovered, washed, dried, and reused for subsequent reactions.[4]

Visualizing the Workflow

A generalized workflow for catalyzed pyrazole cyclocondensation provides a clear overview of the experimental process, from reactant preparation to product isolation.

G General Workflow for Catalyzed Pyrazole Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative ReactionVessel Mixing of Reactants and Catalyst in Reaction Vessel Reactants->ReactionVessel Catalyst Catalyst Selection (e.g., Ionic Liquid, Nanoparticle, etc.) Catalyst->ReactionVessel Conditions Application of Reaction Conditions (Temperature, Stirring, Time) ReactionVessel->Conditions Monitoring Reaction Monitoring (e.g., TLC) Conditions->Monitoring Quenching Reaction Quenching / Catalyst Removal Monitoring->Quenching Reaction Complete Extraction Product Extraction and Solvent Evaporation Quenching->Extraction Purification Purification (Column Chromatography / Recrystallization) Extraction->Purification Product Pure Pyrazole Product Purification->Product

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and effective disposal of reactive chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a compound belonging to the acid chloride class. Due to its reactive nature, specific procedures must be followed to neutralize its hazardous properties before final disposal. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Core Principles of Disposal

This compound, as an acid chloride, is sensitive to moisture and will react with water to produce hydrochloric acid and the corresponding carboxylic acid. The primary disposal strategy involves a controlled neutralization reaction. This is typically achieved by slowly adding the compound to a basic solution, which will neutralize the acidic byproducts.

Quantitative Data Summary

For the safe neutralization of this compound, the following table summarizes the recommended materials and their specifications.

ParameterRecommendationRationale
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solutionReadily available, inexpensive, and provides a controlled neutralization reaction.
Concentration of Base 5-10% aqueous solutionA dilute solution helps to control the rate of reaction and dissipate heat effectively.
Ratio of Base to Acid Chloride Excess of basic solutionEnsures complete neutralization of the acid chloride and the resulting hydrochloric acid.
Reaction Temperature Maintained at room temperature with ice bath coolingThe neutralization reaction is exothermic; cooling is necessary to prevent excessive heat generation.
Final pH 6.0 - 8.0Confirms that the solution has been neutralized and is safe for further disposal.

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe neutralization and disposal of this compound.

Materials and Equipment:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker or flask (at least 10 times the volume of the acid chloride)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • pH paper or pH meter

  • Ice bath

  • Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a fume hood.

Procedure:

  • Preparation:

    • Don appropriate PPE and perform the entire procedure within a certified chemical fume hood.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in the large beaker or flask.

    • Place the beaker/flask in an ice bath on a magnetic stir plate and begin gentle stirring.

  • Neutralization:

    • Slowly and carefully add the this compound to the stirring basic solution dropwise using a dropping funnel or pipette.

    • Observe the reaction for signs of gas evolution (CO₂) and heat generation. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.

    • Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • Verification:

    • Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter.

    • If the pH is still acidic (below 6.0), add more of the basic solution until the pH is in the neutral range (6.0 - 8.0).

  • Final Disposal:

    • The neutralized solution can typically be disposed of down the drain with copious amounts of water. However, always consult and adhere to your institution's and local regulations for chemical waste disposal.[1][2]

    • Dispose of all contaminated materials (e.g., pipette tips, gloves) in the appropriate solid waste stream.

Workflow for Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Prepare 5-10% NaHCO3 or Na2CO3 Solution B->C D Cool Solution in an Ice Bath C->D E Slowly Add Acid Chloride to Base D->E F Monitor and Control Reaction E->F G Stir for at Least 1 Hour F->G H Check pH of the Solution G->H I Adjust pH to 6.0 - 8.0 if Necessary H->I I->E pH is Acidic J Dispose of Neutralized Solution per Local Regulations I->J pH is Neutral K Dispose of Contaminated Solid Waste J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to this detailed protocol, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's safety guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.